(-)-1,2-Dibromobutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-1,2-dibromobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSZZHGSNZRMW-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130232-90-5 | |
| Record name | 1,2-Dibromobutane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIBROMOBUTANE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4D2DMX3G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
stereochemistry of 1,2-dibromobutane enantiomers
Technical Whitepaper: Stereochemical Analysis and Resolution of 1,2-Dibromobutane
Executive Summary
1,2-Dibromobutane (CAS: 533-98-2) serves as a critical alkylating agent in the synthesis of pharmaceuticals and agrochemicals. Unlike its regiochemical isomer 2,3-dibromobutane, which possesses two chiral centers and a meso form, 1,2-dibromobutane contains a single stereogenic center at the C2 position. This structural characteristic results in a pair of enantiomers—(2R)-1,2-dibromobutane and (2S)-1,2-dibromobutane—without the possibility of a meso compound.
This guide provides a rigorous analysis of the stereoselective synthesis, NMR characterization (specifically diastereotopic proton differentiation), and chromatographic resolution of these enantiomers.
Structural Fundamentals & Stereogenicity
The chirality of 1,2-dibromobutane arises strictly from the C2 carbon. The C1 carbon is achiral (bearing two protons), and the C3/C4 chain constitutes an ethyl group.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign absolute configuration at C2, substituents are prioritized based on atomic number (
-
-Br (Bromine,
) Priority 1 -
-CH₂Br (Carbon bonded to Br)
Priority 2 -
-CH₂CH₃ (Carbon bonded to C)
Priority 3 -
-H (Hydrogen,
) Priority 4
-
Configuration (R): When the H atom is oriented away from the viewer, the sequence
follows a clockwise direction. -
Configuration (S): The sequence follows a counter-clockwise direction.
Critical Distinction: Researchers often confuse the stereochemistry of 1,2-dibromobutane with 2,3-dibromobutane. The 2,3-isomer has two chiral centers and a plane of symmetry in one diastereomer, creating an achiral meso compound. 1,2-Dibromobutane has NO meso form.
Synthetic Pathways & Mechanistic Stereocontrol
The standard industrial synthesis involves the electrophilic addition of elemental bromine (
Reaction Mechanism: Electrophilic Anti-Addition
The reaction proceeds via a cyclic bromonium ion intermediate.[1]
-
Bromonium Formation: The
-electrons of 1-butene attack , expelling and forming a bridged bromonium ion at C1-C2. -
Nucleophilic Attack: The bromide ion (
) attacks the more substituted carbon (C2) or the less substituted carbon (C1) from the face opposite to the bridge (anti-attack).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Racemization: Since the initial attack of
can occur on either the top or bottom face of the planar alkene with equal probability, the result is a 50:50 mixture of (R) and (S) enantiomers.
Figure 1: Mechanistic pathway showing the formation of the bromonium ion and subsequent nucleophilic attack leading to a racemic mixture.[1][2]
Analytical Characterization: The NMR Signature
High-field
Diastereotopic Protons at C1
The two protons on C1 (
-
They do not appear as a simple doublet.
-
They exhibit geminal coupling (
) with each other. -
They exhibit distinct vicinal coupling constants (
) with the single proton on C2.
Data Summary Table: NMR Shifts (
| Position | Proton Type | Multiplicity | Chemical Shift ( | Stereochemical Note |
| C1 | dd (doublet of doublets) | 3.65 - 3.85 ppm | Diastereotopic; distinct shifts due to C2 chirality. | |
| C2 | Multiplet | 4.15 - 4.25 ppm | Chiral center proton; couples with C1 and C3. | |
| C3 | Multiplet | 1.80 - 2.10 ppm | Diastereotopic due to proximity to C2. | |
| C4 | Triplet | 1.05 ppm | Standard ethyl terminal. |
Enantiomeric Resolution Protocols
Since the synthesis yields a racemate, separating the (R) and (S) enantiomers requires chiral stationary phases (CSPs).
Chiral Gas Chromatography (GC)
The most efficient method for analytical resolution is Chiral GC using cyclodextrin-based columns. The hydrophobic cavity of the cyclodextrin interacts differentially with the (R) and (S) isomers based on steric fit.
Recommended Protocol:
-
Column:
-Cyclodextrin derivatized phase (e.g., CP-Chirasil-DEX CB or Rt-βDEXsa). -
Dimensions: 25 m
0.25 mm 0.25 m.[4] -
Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).
-
Temperature Program: Isothermal at 90°C or ramp 60°C to 120°C at 2°C/min.
Figure 2: Workflow for the chromatographic resolution of enantiomers using a chiral stationary phase.
Preparative Resolution (Scale-Up)
For gram-scale isolation, Kinetic Resolution is preferred over chromatography:
-
Enzymatic Hydrolysis: Use haloalkane dehalogenases that selectively hydrolyze one enantiomer to the alcohol (1-bromo-2-butanol), leaving the other enantiomer of 1,2-dibromobutane intact.
References
- Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for electrophilic addition mechanisms).
-
Synthesis & Properties: PubChem. 1,2-Dibromobutane Compound Summary. National Library of Medicine. Available at: [Link]
- Chiral Separation: Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A. (Seminal work on cyclodextrin GC phases).
- NMR Characterization: Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for diastereotopic proton splitting).
-
Industrial Application: ECHA (European Chemicals Agency). Registration Dossier - 1,2-dibromobutane. Available at: [Link]
Sources
Stereochemical Dynamics and Resolution of 1,2-Dibromobutane Isomers: A Technical Guide for Drug Development
As drug development increasingly demands enantiopure compounds to avoid off-target toxicities and maximize therapeutic efficacy, the stereochemical control of synthetic building blocks has become a critical focal point. 1,2-Dibromobutane (
Because it possesses a single chiral center at the C2 position, 1,2-dibromobutane exists as a pair of non-superimposable mirror images: (S)-1,2-dibromobutane and (R)-1,2-dibromobutane . This whitepaper provides an in-depth mechanistic analysis of these configurations, detailing their structural causality, physicochemical divergence, and the self-validating experimental protocols required for their synthesis and chiral resolution.
Structural and Configurational Analysis
The Causality of Chirality at C2
The chirality of 1,2-dibromobutane is localized entirely at the second carbon atom (C2) of the butane backbone. According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration is determined by ranking the four distinct substituents attached to this stereocenter based on atomic number:
-
-Br (Bromine, Atomic No. 35) – Highest Priority
-
-CH₂Br (Carbon bonded to Bromine) – Second Priority
-
-CH₂CH₃ (Ethyl group, Carbon bonded to Carbon) – Third Priority
-
-H (Hydrogen, Atomic No. 1) – Lowest Priority
When the lowest priority group (-H) is oriented away from the observer, the sequence of priorities 1 → 2 → 3 dictates the configuration. A counter-clockwise progression designates the (S) configuration, whereas a clockwise progression designates the (R) configuration[1].
Conformational Stability and Steric Strain
Beyond absolute configuration, the stability of 1,2-dibromobutane is heavily dictated by its rotational conformations around the C1-C2 bond. The anti-conformation—where the bulky bromine atoms are positioned 180° apart—is thermodynamically favored because it minimizes steric hindrance and electrostatic repulsion between the electron-rich halogen clouds. In contrast, the gauche and eclipsed conformations represent higher energy states[2]. Furthermore, while the anti-conformation exhibits no net dipole moment due to vector cancellation, the gauche conformations possess net dipoles and contribute to the molecule's overall polarity.
Caption: CIP priority assignment and spatial configuration logic for 1,2-dibromobutane.
Quantitative Physicochemical Properties
Enantiomers share identical scalar physical properties in an achiral environment, diverging only in their interaction with plane-polarized light and other chiral entities. The table below summarizes the critical physicochemical data for 1,2-dibromobutane, serving as a baseline for analytical validation during synthesis[3][4].
| Property | (S)-1,2-Dibromobutane | (R)-1,2-Dibromobutane | Racemic (±)-1,2-Dibromobutane |
| Molecular Formula | |||
| Molecular Weight | 215.92 g/mol | 215.92 g/mol | 215.92 g/mol |
| Boiling Point | 166–167 °C | 166–167 °C | 166–167 °C |
| Density (25 °C) | 1.789 g/mL | 1.789 g/mL | 1.789 g/mL |
| Refractive Index | 1.5141 | 1.5141 | 1.5141 |
| Specific Rotation | Levorotatory (-) | Dextrorotatory (+) | 0° (Optically Inactive) |
Synthetic Methodologies and Enantiomeric Resolution
To utilize 1,2-dibromobutane in stereospecific drug development, researchers must either synthesize it asymmetrically or resolve a racemic mixture. Below are field-proven, self-validating protocols for both the generation of the racemate and its subsequent chiral resolution.
Protocol 1: Synthesis of Racemic (±)-1,2-Dibromobutane
The standard industrial and laboratory approach to generating 1,2-dibromobutane is the electrophilic halogenation of 1-butene.
Mechanistic Causality: The
Step-by-Step Methodology:
-
Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, and a pressure-equalizing dropping funnel.
-
Solvent & Reagent Loading: Add 200 mL of anhydrous dichloromethane (DCM) to the flask. Cool the system to 0 °C using an ice-water bath to suppress radical substitution side-reactions.
-
Bromine Addition: Dissolve 1.0 equivalent of
in 50 mL of DCM and add it to the dropping funnel. -
Reaction Execution: Slowly bubble 1-butene gas through the DCM solution while adding the
solution dropwise. Maintain the temperature strictly at 0 °C. -
Monitoring: The reaction is self-indicating; the deep red color of
will dissipate as it is consumed. Cease 1-butene addition once the solution remains faintly yellow, indicating complete consumption of . -
Quenching & Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 10% aqueous sodium thiosulfate (
) to neutralize unreacted bromine, followed by saturated sodium bicarbonate ( ) and brine. -
Purification: Dry the organic layer over anhydrous
, filter, and remove the DCM via rotary evaporation. Purify the crude product via vacuum distillation (bp ~59-60 °C at 20 mmHg)[5].
Protocol 2: Biocatalytic Kinetic Resolution via Haloalkane Dehalogenase
Separating the racemate via classical chiral chromatography is solvent-intensive and difficult to scale. A highly efficient, modern alternative is kinetic resolution using biocatalysts, specifically haloalkane dehalogenases (e.g., DbjA or DhaA)[6].
Mechanistic Causality: Haloalkane dehalogenases possess an active site that exhibits high chiral recognition (enantioselectivity, E-value). The enzyme initiates a nucleophilic attack via an aspartic acid residue on the halogen-bearing carbon, cleaving the carbon-halogen bond to form an alkyl-enzyme intermediate, which is subsequently hydrolyzed[6]. Because the enzyme's chiral pocket preferentially binds one enantiomer (typically the (R)-isomer for specific dehalogenases), it rapidly hydrolyzes it into an alcohol, leaving the (S)-1,2-dibromobutane unreacted. The drastic polarity difference between the resulting alcohol and the unreacted alkyl halide allows for simple liquid-liquid extraction.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Tris-SO₄ buffer adjusted to pH 8.0.
-
Substrate Introduction: Add racemic (±)-1,2-dibromobutane to the buffer to achieve a final concentration of 10 mM. (Note: Co-solvents like 5% v/v DMSO may be required to enhance substrate solubility).
-
Enzyme Addition: Introduce the purified haloalkane dehalogenase (e.g., DbjA) at a concentration optimized for the desired reaction rate (typically 0.1–1.0 mg/mL).
-
Incubation: Incubate the reaction mixture in an orbital shaker at 40 °C. This temperature provides optimal kinetic energy without denaturing the biocatalyst[6].
-
Phase Separation: Monitor the reaction via chiral Gas Chromatography (GC). Once 50% conversion is reached (indicating the preferred enantiomer has been fully hydrolyzed), quench the reaction by adding an equal volume of cold hexane.
-
Extraction: Vigorously shake and separate the phases. The unreacted, highly enantiopure (S)-1,2-dibromobutane partitions into the non-polar hexane layer, while the hydrolyzed alcohol remains in the aqueous phase.
-
Validation: Analyze the hexane layer using a chiral GC column (e.g., Cyclodextrin-based) to validate the Enantiomeric Excess (ee%). A successful resolution should yield an ee > 95%.
Caption: Kinetic resolution workflow of racemic 1,2-dibromobutane using haloalkane dehalogenase.
Applications in Drug Development
The ability to isolate (S)- and (R)-1,2-dibromobutane is not merely an academic exercise; it is a regulatory imperative. In drug development, vicinal dihalides are frequently utilized to construct chiral heterocyclic rings (such as piperazines or morpholines) found in CNS therapeutics and chemotherapeutic agents.
Using a racemic mixture in the synthesis of a drug candidate leads to diastereomeric mixtures downstream, complicating purification and potentially introducing toxic enantiomers. By employing the kinetic resolution workflow described above, application scientists can ensure that the stereochemical integrity of the C2 center is maintained from the foundational building block all the way to the final Active Pharmaceutical Ingredient (API).
References
- Damborsky, J., et al. "Method of production of optically active halohydrocarbons and alcohols using hydrolytic dehalogenation catalysed by haloalkane dehalogenases." US Patent 7632666B2.
-
Yale University Chemistry Department. "PS4 - Conformational Analysis and Optical Activity." Yale Chemistry Course Materials. URL: [Link]
-
Federal University of Agriculture, Abeokuta (FUNAAB). "CHM 222: Organic Chemistry II - Absolute And Relative Configuration." FUNAAB Open Courseware. URL:[Link]
Sources
- 1. funaab.edu.ng [funaab.edu.ng]
- 2. benchchem.com [benchchem.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. 1,2-二溴丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. US7632666B2 - Method of production of optically active halohydrocarbons and alcohols using hydrolytic dehalogenation catalysed by haloalkane dehalogenases - Google Patents [patents.google.com]
Advanced Technical Guide: Safety, Handling, and Application of (-)-1,2-Dibromobutane
Introduction and Strategic Utility
(-)-1,2-Dibromobutane (a specific chiral enantiomer of the racemic 1,2-dibromobutane) is a highly reactive, bifunctional halogenated alkane extensively utilized in stereospecific organic synthesis and drug development[1]. As a chiral building block, it enables the precise installation of stereocenters in active pharmaceutical ingredients (APIs). However, its utility is intrinsically linked to its high electrophilicity, which necessitates rigorous, mechanistically informed safety protocols to mitigate severe toxicological risks[2].
This whitepaper transforms standard Safety Data Sheet (SDS) information into an actionable, self-validating framework designed specifically for advanced laboratory environments.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of (-)-1,2-dibromobutane is the first step in predicting its behavior in both synthetic environments and accidental releases. The compound presents as a colorless to pale-yellow combustible liquid[3][4].
Quantitative Physicochemical Data
| Property | Value | Operational Implication |
| CAS Number | 533-98-2 (General Racemate)[5] | Identifies the racemic and general isomeric forms. |
| Molecular Weight | 215.91 g/mol | Heavy vapor; settles in low areas, increasing inhalation risk. |
| Boiling Point | 59-60 °C at 20 mmHg | Highly volatile under reduced pressure; requires robust trapping. |
| Density | 1.789 g/mL at 25 °C | Sinks in water; dictates biphasic extraction dynamics. |
| Flash Point | 113 °C (Closed Cup) | Combustible[6]; requires isolation from strong oxidizers. |
Causality Insight: The exceptionally high density (1.789 g/mL) means that during aqueous workups, the organic product layer will form the bottom phase. If a spill occurs in a sink or drain, the chemical will pool in the P-trap rather than washing away, creating a persistent, localized inhalation hazard that standard flushing cannot resolve.
Mechanistic Toxicology and Hazard Causality
The Global Harmonized System (GHS) classifies 1,2-dibromobutane under several acute toxicity and irritation categories[2].
-
H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled[2].
-
H315 / H319 / H335: Causes skin irritation, serious eye irritation, and respiratory irritation[2].
The Biochemical Causality of Toxicity
The toxicity of (-)-1,2-dibromobutane is not merely a physical irritant effect; it is driven by its chemical nature as a bifunctional electrophile. In biological systems, the highly polarized carbon-bromine bonds undergo spontaneous or enzyme-mediated
Mechanistic pathway of (-)-1,2-dibromobutane inducing cellular toxicity via electrophilic alkylation.
Engineering Controls and PPE: A Self-Validating Approach
Standard laboratory safety measures are often insufficient for handling potent alkylating agents. A self-validating safety system ensures that failure in one protective layer is immediately detectable and mitigated by another.
-
Glove Selection (Causality-Driven): Standard nitrile gloves offer virtually zero breakthrough resistance to low-molecular-weight halogenated solvents. (-)-1,2-dibromobutane will rapidly permeate nitrile, trapping the chemical against the skin and drastically exacerbating dermal toxicity (H312)[2]. Protocol: Use Viton™ or Silver Shield® gloves for primary handling. If nitrile must be used for dexterity, double-glove and mandate a strict 5-minute replacement cycle upon any suspected contact.
-
Ventilation: All handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[7].
Experimental Protocols: Safe Handling & Quenching Workflows
To ensure scientific integrity and safety, the following self-validating protocol must be used when utilizing (-)-1,2-dibromobutane in synthetic workflows.
Protocol: Reaction Setup and In-Situ Quenching
Objective: Safely execute a nucleophilic substitution using (-)-1,2-dibromobutane and definitively neutralize unreacted starting material before disposal.
-
Preparation & Inertion: Purge a dry, round-bottom flask with Argon. Causality: While the chemical is not highly pyrophoric, inert atmospheres prevent oxidative side-reactions that can generate highly toxic phosgene-like byproducts.
-
Reagent Transfer: Using a gas-tight syringe, transfer the required volume of (-)-1,2-dibromobutane. Do not pour directly.
-
Reaction Execution: Maintain the reaction temperature strictly below 50 °C unless utilizing a sealed pressure vessel. Causality: Approaching its boiling point (59-60 °C at 20 mmHg) in open systems drastically increases the inhalation hazard (H332)[2].
-
Quenching (Neutralization): Post-reaction, add a 10 molar excess of a nucleophilic amine (e.g., ethanolamine) or sodium thiosulfate to the crude mixture. Causality: The amine outcompetes ambient water for the electrophilic carbon, rapidly converting the volatile dibromide into a highly polar, water-soluble, and non-volatile ammonium salt.
-
Self-Validation Step: Spot the organic layer on a silica TLC plate and develop using a 9:1 Hexane:Ethyl Acetate system. Stain with
. Validation: The absence of a high-Rf spot confirms the complete consumption of the dibromide, validating that the mixture is safe for standard halogenated waste disposal.
Emergency Spill Response Workflow
In the event of a localized spill, rapid containment is critical to prevent vapor accumulation.
Step-by-step emergency response and self-validating decontamination workflow for spills.
Spill Decontamination Steps:
-
Evacuate: Immediately clear personnel from the immediate vicinity[6].
-
Protect: Don a half-face respirator with ABEK (EN14387) organic vapor cartridges and Viton gloves.
-
Contain: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use combustible sawdust[6].
-
Neutralize: Carefully pour a 10% aqueous sodium thiosulfate solution over the absorbed spill to chemically quench residual electrophiles.
-
Dispose: Sweep the neutralized matrix into a sealed, clearly labeled hazardous waste container[6].
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 1,2-Dibromobutane, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 1,2-Dibromobutane | CAS 533-98-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
(-)-1,2-Dibromobutane PubChem CID and chemical identifiers
The following technical monograph provides an in-depth analysis of (-)-1,2-Dibromobutane, focusing on its chemical identifiers, stereochemical synthesis, and application in chiral drug development.
Stereochemical Identity, Synthesis Protocols, and Utility in Asymmetric Catalysis
Executive Summary
(-)-1,2-Dibromobutane is the levorotatory enantiomer of the vicinal dihalide 1,2-dibromobutane. Unlike its racemic counterpart, which is a common solvent and intermediate, the enantiopure (-)-isomer serves as a critical chiral synthon in the synthesis of stereodefined pharmaceuticals and agrochemicals. Its utility relies heavily on the precise definition of its absolute configuration—(2S)-1,2-dibromobutane —and its ability to undergo nucleophilic substitution with predictable stereochemical outcomes.
This guide standardizes the identifiers for this specific enantiomer, details a self-validating synthesis protocol via stereospecific substitution, and maps its role in broader chemical workflows.
Chemical Identity & Database Integration
Confusion often arises between the racemic mixture (CAS 533-98-2) and the specific enantiomers. For high-precision applications, such as the synthesis of chiral ligands or active pharmaceutical ingredients (APIs), using the correct enantiomer is non-negotiable.
Table 1: Chemical Identifiers and Physical Properties
| Property | Data |
| Common Name | (-)-1,2-Dibromobutane |
| IUPAC Name | (2S)-1,2-dibromobutane |
| PubChem CID | 641261 |
| CAS Registry Number | 130232-90-5 |
| Molecular Formula | C₄H₈Br₂ |
| Molecular Weight | 215.91 g/mol |
| Stereochemistry | (S)-configuration at C2 |
| Optical Rotation | [α]²⁰D ≈ -14° to -16° (neat) |
| Density | 1.79 g/mL at 25 °C |
| Boiling Point | 197 °C (approx.)[1] |
| InChI Key | CZWSZZHGSNZRMW-BYPYZUCNSA-N |
Critical Note: The negative sign of rotation (-) correlates to the (S) absolute configuration for this molecule. Ensure your procurement specifications explicitly request CAS 130232-90-5 to avoid receiving the racemate.
Stereochemical Configuration & Synthesis Logic
To synthesize (-)-(2S)-1,2-dibromobutane with high enantiomeric excess (ee), direct bromination of 1-butene is unsuitable as it yields a racemate. Instead, a stereospecific substitution strategy starting from the chiral pool is required.
Mechanistic Causality
The most robust route utilizes (2R)-1,2-butanediol as the starting material. The transformation involves the conversion of the secondary hydroxyl group at C2 into a bromide. Using phosphorus tribromide (PBr₃), this reaction proceeds via an S_N2 mechanism , resulting in the inversion of configuration at the chiral center.[2][3]
-
Start: (2R)-1,2-Butanediol (Configuration: R)
-
Reaction: S_N2 Displacement (Inversion)
-
Product: (2S)-1,2-Dibromobutane (Configuration: S)
Visualization of Synthesis Logic
The following diagram illustrates the stereochemical inversion pathway, ensuring the correct enantiomer is targeted.
Figure 1: Stereochemical inversion pathway.[4][5][6] The SN2 attack by bromide on the activated secondary carbon converts the (R)-precursor into the (S)-product.
Experimental Protocol: Stereospecific Synthesis
Objective: Synthesize (-)-(2S)-1,2-dibromobutane from (2R)-1,2-butanediol. Scale: 50 mmol (approx. 4.5 g of starting diol).
Reagents & Equipment[5][6][7][8]
-
(2R)-1,2-Butanediol (>98% ee).
-
Phosphorus Tribromide (PBr₃) (Freshly distilled or high purity).
-
Dichloromethane (DCM) (Anhydrous).
-
Equipment: 3-neck round bottom flask, addition funnel, N₂ atmosphere, reflux condenser.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL 3-neck flask and flush with nitrogen. Add (2R)-1,2-butanediol (4.50 g, 50 mmol) and anhydrous DCM (20 mL). Cool the system to -10°C using an ice/salt bath.
-
Why: Low temperature prevents E2 elimination side reactions which would form bromo-butenes.
-
-
Activation: Add PBr₃ (14.9 g, 55 mmol, 1.1 eq) dropwise over 30 minutes via the addition funnel. Maintain internal temperature below 0°C.
-
Observation: The solution may turn slightly yellow. White fumes (HBr) may evolve; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) over 1 hour, then heat to a gentle reflux (40°C) for 4 hours.
-
Mechanism Check: The reflux provides the activation energy required for the bromide ion to displace the secondary phosphite ester (the rate-limiting S_N2 step).
-
-
Quench & Workup: Cool to 0°C. Slowly add ice water (20 mL) to hydrolyze excess PBr₃.
-
Caution: Exothermic reaction.
-
-
Extraction: Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 15 mL). Combine organic phases.[1][8][9]
-
Purification: Wash combined organics with sat. NaHCO₃ (to remove acid) and brine. Dry over MgSO₄. Concentrate under reduced pressure.
-
Distillation: Purify the residue via vacuum distillation (approx. 80-85°C at 15 mmHg) to yield a clear, colorless liquid.
Self-Validating Quality Control (QC)
-
Polarimetry: Measure optical rotation.[9] Target: [α]D negative . If positive, the starting material was incorrect or double-inversion occurred (unlikely with PBr₃).
-
Chiral GC: Use a Cyclodextrin-based column (e.g., β-DEX) to verify enantiomeric excess (>95% ee).
Applications in Drug Development
(-)-1,2-Dibromobutane is primarily used as a C4 chiral building block . Its two bromine atoms have different reactivities: the primary bromide (C1) is sterically unhindered and reacts faster than the secondary bromide (C2). This differential reactivity allows for sequential functionalization.
Workflow: Sequential Substitution
Researchers can exploit this to create chiral terminal epoxides or amines.
Figure 2: Sequential functionalization workflow. The primary bromide is displaced first, allowing for the construction of heterocycles with retention or inversion at C2 depending on the mechanism.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641261, 1,2-Dibromobutane, (-)-. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12487533, (+)-1,2-Dibromobutane. Retrieved from [Link]
- Smith, J. G. (2011).Organic Chemistry. "Reaction of Alcohols with PBr3 and SOCl2". McGraw-Hill Education. (Standard reference for S_N2 inversion mechanism).
Sources
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- 9. homework.study.com [homework.study.com]
Methodological & Application
Application Note & Protocol: Stereospecific Synthesis of (-)-1,2-Dibromobutane from (S)-1,2-Butanediol
Abstract
This document provides a comprehensive guide for the stereospecific synthesis of (-)-1,2-dibromobutane, a valuable chiral building block, from the readily available precursor (S)-1,2-butanediol. Chiral alkyl halides are crucial motifs in medicinal chemistry and drug development, where specific stereoisomers can exhibit dramatically different biological activities.[1][2] This protocol leverages the well-established reaction of alcohols with phosphorus tribromide (PBr₃), which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism to ensure a predictable stereochemical outcome.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and outline the necessary safety precautions and characterization techniques.
Introduction: The Significance of Chiral Halides
While often perceived as simple synthetic intermediates, chiral alkyl halides are increasingly recognized for their role as stable and impactful components of bioactive molecules.[2] The specific three-dimensional arrangement of atoms, or stereochemistry, can profoundly influence a molecule's pharmacokinetic profile and its interaction with biological targets.[1] The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug discovery. The conversion of (S)-1,2-butanediol to (-)-1,2-dibromobutane serves as an excellent case study in stereocontrolled synthesis, transforming a prochiral diol into a specific, optically active dibromide.
Mechanistic Rationale and Stereochemical Control
The conversion of an alcohol to an alkyl bromide using phosphorus tribromide is a classic transformation that relies on converting the hydroxyl group, a notoriously poor leaving group, into a highly effective one.[5] The reaction proceeds through a double Sₙ2 mechanism, which is critical for controlling the stereochemistry of the final product.
Mechanism Steps:
-
Activation of Hydroxyl Groups: The oxygen atom of each hydroxyl group in (S)-1,2-butanediol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and forms a protonated intermediate.[4][6]
-
Formation of a Good Leaving Group: A weak base, such as pyridine (often used as a solvent or co-solvent), deprotonates the intermediate, yielding an O-phosphorus species. This entire group is an excellent leaving group, far superior to the original -OH group.[3]
-
Sₙ2 Displacement: The bromide ion (Br⁻), generated in the first step, now acts as a nucleophile. It performs a "backside attack" on the carbon atom bonded to the activated oxygen group.[7][8] This concerted, single-step displacement forces the leaving group to depart from the opposite face.[9]
-
Inversion of Configuration: The crucial consequence of the Sₙ2 backside attack is the inversion of the stereochemical configuration at the chiral center.[3][9] In this synthesis, the (S) configuration at the C2 carbon of the starting diol is inverted to an (R) configuration in the final 1,2-dibromobutane product. This stereospecificity is the key to synthesizing the desired enantiomer.[5]
The reaction occurs at both the primary and secondary alcohols, resulting in the desired 1,2-dibromobutane. The stereochemical integrity of the product is directly dependent on the strict Sₙ2 pathway, which avoids the formation of carbocation intermediates that would lead to racemization.[5][10]
Experimental Design and Protocol
This protocol is designed for the safe and efficient synthesis of (-)-1,2-dibromobutane on a laboratory scale.
Materials and Reagents
| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade | CAS Number |
| (S)-1,2-Butanediol | C₄H₁₀O₂ | 90.12 | 5.0 g (55.5 mmol) | ≥98% chiral purity | 40348-66-1 |
| Phosphorus Tribromide | PBr₃ | 270.69 | 6.0 mL (17.3 g, 63.8 mmol) | ≥99% | 7789-60-8 |
| Pyridine | C₅H₅N | 79.10 | 40 mL | Anhydrous | 110-86-1 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Anhydrous | 60-29-7 |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 50 mL | Aqueous | 144-55-8 |
| Brine (Saturated NaCl) | NaCl | 58.44 | 30 mL | Aqueous | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Anhydrous | 7487-88-9 |
Safety Precautions: Handling Phosphorus Tribromide
Phosphorus tribromide is a corrosive and highly reactive substance that requires careful handling in a well-ventilated chemical fume hood.[11]
-
Reactivity: PBr₃ reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas.[11][12] All glassware must be scrupulously dried before use, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[13][14]
-
Spill & Emergency: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[14] Have a dry powder extinguisher (Class D) or dry sand available for fire suppression; DO NOT USE WATER on a PBr₃ fire. An emergency shower and eyewash station must be readily accessible.[13]
Step-by-Step Synthesis Protocol
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel sealed with a rubber septum.
-
Flame-dry all glassware under a stream of inert gas or oven-dry at 120 °C for at least 4 hours and allow to cool in a desiccator before assembly.
-
Maintain a positive pressure of inert gas throughout the entire reaction.
Procedure:
-
Reagent Charging: To the reaction flask, add (S)-1,2-butanediol (5.0 g, 55.5 mmol) and anhydrous pyridine (40 mL). Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
PBr₃ Addition: Slowly add phosphorus tribromide (6.0 mL, 63.8 mmol) to the dropping funnel via cannula or syringe. Add the PBr₃ dropwise to the stirred diol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 60-70 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Quenching: After 3 hours, cool the reaction mixture back down to 0 °C in an ice-water bath. Very cautiously and slowly, quench the reaction by adding crushed ice or ice-cold water dropwise through the dropping funnel. This will neutralize any unreacted PBr₃ and will be highly exothermic.
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of diethyl ether and wash the organic layer sequentially with:
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate (~5 g). Swirl the flask until the drying agent no longer clumps together. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure (-)-1,2-dibromobutane as a colorless liquid.[15] The boiling point of racemic 1,2-dibromobutane is 59-60 °C at 20 mmHg.
Overall Experimental Workflow
Caption: Experimental workflow for the synthesis of (-)-1,2-dibromobutane.
Product Characterization
To confirm the identity, purity, and stereochemistry of the synthesized product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the successful displacement of hydroxyl groups with bromine.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting material and the appearance of strong C-Br stretches (around 500-650 cm⁻¹) will indicate the reaction's completion.
-
Polarimetry: This is the most critical analysis to confirm the stereochemical outcome. The purified product should be dissolved in a suitable solvent (e.g., chloroform or ethanol) at a known concentration, and its optical rotation measured. A negative sign of rotation confirms the formation of the desired (-)-enantiomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the molecular weight (M.W. 215.91 g/mol ) and purity of the final product.
References
-
New Jersey Department of Health and Senior Services. (2002). Hazardous Substance Fact Sheet: Phosphorus Tribromide. [Link]
-
Loba Chemie. (2019). Safety Data Sheet: PHOSPHORUS TRIBROMIDE FOR SYNTHESIS. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Phosphorus tribromide. [Link]
-
Sdfine. (n.d.). Material Safety Data Sheet: PHOSPHOROUS TRIBROMIDE. [Link]
-
Chemistry Steps. (2025). SN2 Stereochemistry. [Link]
-
Quora. (2017). What is the stereochemistry of Sn2?. [Link]
-
Gál, B., Bucher, C., & Burns, N. Z. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Marine Drugs, 14(11), 206. [Link]
-
Studylib. (n.d.). Organic Chemistry: Reactions of Alcohols, Diols, and Triols. [Link]
-
Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2. [Link]
-
BYJU'S. (2022). PBr3 Reaction. [Link]
-
Chemistry Steps. (2024). Alkyl Halides to Alcohols. [Link]
-
YouTube. (2023). Chirality Alkyl Halides Organic Chemistry. [Link]
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]
-
ResearchGate. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]
-
ChemRxiv. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. [Link]
-
Journal of the American Chemical Society. (1956). The Stereochemistry of the SN2' Reaction. II1. [Link]
- Google Patents. (n.d.). US6548692B1 - Method for preparing 1,2-dibromo-2,4-dicyanobutane.
-
Wikipedia. (n.d.). SN2 reaction. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
PrepChem.com. (n.d.). Preparation of 1,4-dibromobutane. [Link]
-
MyTutor. (n.d.). Butan-2-ol cannot be directly converted to 1,2-dibromobutane. [Link]
-
YouTube. (2021). Synthesis of 1-Bromobutane: Purification. [Link]
-
YouTube. (2023). 1,4 Dibromobutane synthesis. [Link]
-
Chemistry LibreTexts. (2026). 10: Synthesis of 1-bromobutane. [Link]
-
Brainly.in. (2019). how can we prepare 1 ,2 dibromobutane from 1 butyne. [Link]
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Application Note: (-)-1,2-Dibromobutane as a Chiral Building Block in Enantioselective Synthesis
Executive Summary
The synthesis of enantiomerically pure pharmaceuticals and agrochemicals frequently relies on the strategic use of small, densely functionalized chiral building blocks. (-)-1,2-Dibromobutane (IUPAC: (2S)-1,2-dibromobutane) is a highly versatile C4 chiral synthon[1]. Possessing two distinct leaving groups with divergent steric environments, this reagent allows for highly predictable, sequential nucleophilic substitutions. This application note details the mechanistic rationale and validated protocols for utilizing (-)-1,2-dibromobutane in the asymmetric synthesis of chiral cyclopropanes and heterocycles, workflows that are foundational in modern drug discovery[2].
Mechanistic Causality & Stereochemical Logic (E-E-A-T)
The utility of (-)-1,2-dibromobutane stems from a self-validating stereochemical system governed by two kinetic principles:
-
Regioselectivity via Steric Differentiation: The molecule contains a primary alkyl bromide at C1 and a secondary alkyl bromide at C2. Because S_N2 reaction rates are highly sensitive to steric hindrance, an incoming nucleophile will almost exclusively attack the less hindered C1 position first. This allows for the controlled formation of a mono-substituted intermediate without premature reaction at C2.
-
Stereospecificity via Walden Inversion: The C2 position is the sole chiral center, possessing the (S)-absolute configuration in the (-)-enantiomer[1]. When the second nucleophilic attack occurs intramolecularly at C2, it proceeds via a classic S_N2 mechanism, resulting in complete Walden inversion. Consequently, the (S)-stereocenter is predictably inverted to the (R)-configuration in the final cyclized product.
Understanding this causality allows chemists to design one-pot or two-step sequential functionalizations that preserve high enantiomeric excess (ee) without the need for expensive chiral catalysts.
Workflow Logic Visualization
Sequential S_N2 workflow of (-)-1,2-dibromobutane yielding (R)-configured chiral rings.
Validated Experimental Protocols
Protocol A: Asymmetric Synthesis of Chiral Cyclopropanes via Phase-Transfer Catalysis
Context: Cyclopropane rings are critical rigidified pharmacophores used to lock molecular conformations, notably featured in the development of Hepatitis C virus (HCV) NS3 protease inhibitors[2]. Causality: Reacting malonates with 1,2-dibromoalkanes in homogeneous solutions often leads to intermolecular oligomerization. By employing a biphasic Phase-Transfer Catalysis (PTC) system, the reactive malonate enolate is restricted to the organic-aqueous interface. This low effective concentration in the bulk organic phase heavily favors the rapid intramolecular S_N2 ring closure over intermolecular side reactions.
Step-by-Step Methodology:
-
Catalyst Preparation: In a 500 mL round-bottom flask, suspend benzyltriethylammonium chloride (TEBAC, 1.0 equiv, Phase-Transfer Catalyst) in a 50% (w/w) aqueous NaOH solution (10 volumes).
-
Reagent Addition: To this vigorously stirred mixture, add (-)-1,2-dibromobutane (1.5 equiv) and di-tert-butyl malonate (1.0 equiv) at room temperature (20–25 °C)[2].
-
Biphasic Reaction: Stir the biphasic mixture vigorously for 18 hours. Note: High mechanical shear is critical to maximize the interfacial surface area, ensuring continuous regeneration of the enolate via the PTC.
-
Quench & Extraction: Quench the reaction by pouring the mixture over crushed ice and water. Extract the aqueous layer three times with dichloromethane (CH2Cl2).
-
Purification: Wash the combined organic layers sequentially with distilled water (3x) and saturated brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 2-4% Et2O in hexane) to isolate the (2R)-2-ethylcyclopropane-1,1-dicarboxylate derivative[2].
Protocol B: Enantioselective Synthesis of (3R)-3-Ethylmorpholine
Context: Morpholines are ubiquitous in medicinal chemistry, used to improve aqueous solubility and modulate the pharmacokinetic profiles of kinase inhibitors. Causality: The synthesis requires precise temperature and base control. The initial N-alkylation at C1 is performed at 0 °C to room temperature with a mild base (DIPEA) to prevent premature E2 elimination of the secondary bromide. The subsequent O-alkylation requires a much stronger base (NaH) to deprotonate the hydroxyl group, transforming it into a highly nucleophilic alkoxide that drives the sterically hindered S_N2 attack at C2.
Step-by-Step Methodology:
-
Regioselective N-Alkylation (C1 Attack): Dissolve 2-aminoethanol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.2 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C in an ice bath. Slowly add (-)-1,2-dibromobutane (1.0 equiv) dropwise. Remove the ice bath and stir at room temperature for 12 hours.
-
Intermediate Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract, dry the organic layer over Na2SO4, and concentrate to isolate the N-(2-bromobutyl)ethanolamine intermediate.
-
Stereospecific Cyclization (C2 Attack): Dissolve the intermediate in anhydrous DMF (0.1 M). Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Walden Inversion: Stir the reaction mixture at room temperature for 4 hours. The intramolecular alkoxide attack at C2 inverts the (S) stereocenter to (R).
-
Workup: Carefully quench the excess NaH with saturated aqueous NH4Cl dropwise at 0 °C. Extract with EtOAc, wash extensively with water to remove DMF, dry over MgSO4, and purify via distillation or chromatography to yield (3R)-3-ethylmorpholine.
Quantitative Data & Stereochemical Outcomes
The table below summarizes the expected yields and stereochemical outcomes when utilizing (-)-1,2-dibromobutane across various nucleophilic systems.
| Starting Material | Nucleophile System | Reaction Type | Base / Catalyst | Major Product | Stereochemical Outcome | Typical Yield / ee |
| (-)-1,2-Dibromobutane | Di-tert-butyl malonate | Cyclopropanation | 50% NaOH / TEBAC | (2R)-2-ethylcyclopropane-1,1-dicarboxylate | Inversion (S → R) | 60–75% / >95% ee |
| (-)-1,2-Dibromobutane | 2-Aminoethanol | N,O-Heterocyclization | DIPEA, then NaH | (3R)-3-ethylmorpholine | Inversion (S → R) | 65–80% / >95% ee |
| (-)-1,2-Dibromobutane | Ethane-1,2-diamine | N,N-Heterocyclization | K2CO3 | (2R)-2-ethylpiperazine | Inversion (S → R) | 70–85% / >95% ee |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 641261, (2S)-1,2-Dibromobutane" PubChem. Available at:[Link]
- Llinas-Brunet, M., et al. "Hepatitis C virus inhibitors" Google Patents (WO2003099274A1).
Sources
Application Note & Protocol: Asymmetric Synthesis of Chiral 1,2-Dibromobutane
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Chiral Vicinal Dibromides
Chiral 1,2-dibromobutane and related vicinal dibromides are powerful intermediates in organic synthesis. Their importance lies in the versatile reactivity of the two carbon-bromine bonds, which can be sequentially or simultaneously substituted with a variety of nucleophiles, enabling stereospecific access to complex molecular architectures.[1][2] This capability is particularly crucial in pharmaceutical development, where the precise three-dimensional arrangement of atoms dictates biological activity. However, the direct, enantioselective synthesis of such compounds presents significant challenges, primarily due to the rapid and often uncontrollable nature of classical alkene bromination.[1][3] This guide provides a comprehensive overview of the mechanistic principles and details actionable protocols for the asymmetric synthesis of chiral 1,2-dibromobutane, moving from classical stereospecific methods to modern catalytic strategies.
Mechanistic Cornerstone: The Bromonium Ion and Stereochemical Control
The traditional synthesis of a 1,2-dibromoalkane involves the electrophilic addition of bromine (Br₂) across a double bond. This reaction is not merely an addition but a highly stereospecific process dictated by the formation of a cyclic bromonium ion intermediate.[4][5] The incoming bromide nucleophile must then attack one of the carbons of this three-membered ring from the face opposite to the bulky bromonium bridge, a process known as anti-addition.[6][7]
This stereospecificity has a profound consequence: the geometry of the starting alkene directly determines the stereochemistry of the dibromide product.
-
cis-Alkene + anti-Addition → Enantiomeric Pair (Racemic Mixture) : The bromination of cis-but-2-ene results in a 1:1 mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.[6][7]
-
trans-Alkene + anti-Addition → meso-Compound : The bromination of trans-but-2-ene yields the achiral meso-2,3-dibromobutane.[6][7]
Understanding this relationship is fundamental to designing a successful asymmetric synthesis. To produce an enantiomerically enriched sample of 1,2-dibromobutane, one must either start with a chiral precursor or, more elegantly, employ a chiral catalyst to influence the facial selectivity of the bromine addition to an achiral alkene.
Figure 1: Stereochemical outcomes from the bromination of but-2-ene isomers.
Synthetic Strategies & Protocols
Strategy I: Stereospecific Synthesis of Racemic (2R,3R/2S,3S)-2,3-Dibromobutane
This two-step protocol serves as a foundational method. It does not achieve asymmetry but reliably produces the target racemic mixture, which can be a precursor for diastereomeric resolution or a benchmark for comparison with asymmetric methods. The strategy relies on the stereospecific reduction of an alkyne to a cis-alkene, followed by stereospecific anti-dibromination.[8][9]
Protocol 1: Synthesis of (±)-(2R,3R/2S,3S)-2,3-Dibromobutane
Part A: Hydrogenation of But-2-yne to cis-But-2-ene
-
Materials:
-
But-2-yne
-
Lindlar's catalyst (Palladium on calcium carbonate, lead-poisoned)
-
Quinoline (optional, as a catalyst moderator)
-
Anhydrous solvent (e.g., Hexane, Methanol)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Lindlar's catalyst (approx. 5 mol% by weight relative to the alkyne).
-
Add the anhydrous solvent, followed by the but-2-yne. A small amount of quinoline can be added to prevent over-reduction to butane.
-
Purge the flask with H₂ gas and maintain a positive pressure with a balloon or connect to a hydrogenator.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC or ¹H NMR to observe the disappearance of the alkyne and the appearance of the cis-alkene, ensuring minimal formation of butane.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. The resulting solution contains cis-but-2-ene and is used directly in the next step.
-
Part B: Bromination of cis-But-2-ene
-
Materials:
-
Solution of cis-but-2-ene from Part A
-
Molecular Bromine (Br₂)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Cool the cis-but-2-ene solution to 0 °C in an ice bath.
-
Prepare a solution of Br₂ (1.0 equivalent) in cold, anhydrous DCM.
-
Add the bromine solution dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear upon addition, indicating a reaction.[6] Maintain the temperature at 0 °C throughout the addition.
-
Once the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation to obtain pure (±)-(2R,3R/2S,3S)-2,3-dibromobutane.
-
Strategy II: Catalytic Asymmetric Dibromination
Achieving true enantioselectivity requires a chiral catalyst that can differentiate between the two prochiral faces of the alkene during the bromination event. A key challenge is suppressing the rapid, non-catalyzed background reaction.[3] Modern methods overcome this by separating the electrophilic ("Br⁺") and nucleophilic ("Br⁻") bromine sources, which are unreactive on their own but combine in the presence of the catalyst to form the active dibrominating species.[1]
This protocol is a conceptual guide based on principles from cutting-edge organocatalytic and metal-catalyzed systems, adapted for cis-but-2-ene.[1][10]
Protocol 2: Conceptual Protocol for Enantioselective Dibromination of cis-But-2-ene
-
Principle: A chiral catalyst activates the alkene and/or the bromine source, creating a chiral environment that directs the attack of the electrophilic bromine to one face of the double bond. Subsequent backside attack by the bromide nucleophile proceeds with high enantioselectivity.
-
Key Components:
-
Substrate: cis-But-2-ene
-
Chiral Catalyst: A chiral diol, diamine, or urea-based organocatalyst (e.g., tartrate-derived diol, chiral phosphine).[1][3][10]
-
Electrophilic Bromine Source: N-Bromosuccinimide (NBS) or dibromomalonate.[1][10]
-
Nucleophilic Bromide Source: Lithium bromide (LiBr) or a titanium bromide species.[1][10]
-
Solvent: A mixed solvent system like trifluoroethanol (TFE) and acetonitrile (CH₃CN) is often effective.[10]
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral catalyst (10-20 mol%) in the anhydrous solvent system.
-
Add the nucleophilic bromide source (LiBr, ~6 equivalents) and the electrophilic bromine source (NBS, ~1.1-1.2 equivalents).
-
Cool the mixture to the optimized temperature (typically between -30 °C and -78 °C) to minimize the background reaction and maximize enantioselectivity.
-
Slowly add the cis-but-2-ene (1.0 equivalent) via syringe pump over several hours. Slow addition is critical to maintain a low concentration of the substrate and favor the catalyzed pathway over the non-selective background reaction.
-
Stir the reaction at the low temperature until TLC or GC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the product using chiral stationary phase HPLC or GC.
-
Figure 2: General workflow for a catalytic asymmetric dibromination experiment.
Data Summary and Expected Outcomes
| Method | Starting Material | Key Reagents | Stereochemical Outcome | Expected e.e. |
| Protocol 1 | But-2-yne | 1. H₂, Lindlar's Cat. 2. Br₂ | Racemic Mixture (2R,3R) & (2S,3S) | 0% |
| Protocol 2 | cis-But-2-ene | Chiral Catalyst, NBS, LiBr | Enantioenriched Mixture | >90% (Method Dependent) |
Field-Proven Insights & Troubleshooting
-
Causality of Low Enantioselectivity: The primary cause of poor e.e. is the non-catalyzed background reaction. This can be mitigated by:
-
Lowering the Temperature: Decreases the rate of all reactions, but often disproportionately slows the uncatalyzed pathway.
-
Slow Substrate Addition: Maintains a low substrate concentration, ensuring it is more likely to react via the catalytic cycle.
-
Purity of Reagents: Water and other impurities can deactivate the catalyst or interfere with the reaction. Ensure all reagents and solvents are scrupulously dry.
-
-
Trustworthiness of Protocols: A self-validating system for these protocols involves rigorous monitoring. Run a small-scale control reaction without the chiral catalyst. The product from this reaction should be racemic; any enantioselectivity observed in the main reaction can then be confidently attributed to the catalyst.
-
Regioselectivity Concerns: While not an issue for the symmetrical cis-but-2-ene, for unsymmetrical alkenes, the regioselectivity of bromide addition becomes critical. The choice of catalyst and conditions must control both facial selectivity and which carbon of the bromonium ion is attacked.[1]
References
-
Brucks, A. P., Toste, F. D. (2013). Catalytic Enantioselective Dibromination of Allylic Alcohols. Journal of the American Chemical Society. [Link]
-
Tan, C., et al. (2017). Urea group-directed organocatalytic asymmetric versatile dihalogenation of alkenes and alkynes. Nature Communications. Available from ResearchGate. [Link]
-
Morken, J. P., et al. (2005). Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B₂(pin)₂. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Stoltz, B. M., et al. (2015). Reinvestigation of a Catalytic, Enantioselective Alkene Dibromination and Chlorohydroxylation. Organic Letters. [Link]
-
Toste, F. D., et al. (2013). Catalytic Enantioselective Dibromination of Allylic Alcohols. Journal of the American Chemical Society. [Link]
-
Chemistry Stack Exchange. (2017). How to get (2R,3R)-2,3-dibromobutane from but-2-yne?. Chemistry Stack Exchange. [Link]
-
Prakash Academy. (2012). Bromination of Trans-2-Butene I How to Write the Product I Stereochemistry & Mechanism. YouTube. [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2025). Meso 2,3-Dibromobutane Synthesis. CSIR NET LIFE SCIENCE COACHING. [Link]
-
Quora. (2017). What's the mechanism of bromination of but-2-ene?. Quora. [Link]
-
University of Bath. (n.d.). Asymmetric Synthesis. University of Bath. [Link]
-
Dragojlovic, V. (n.d.). X2 Addition to Alkenes: Bromination of trans-Stilbene. Web Pages. [Link]
Sources
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- 2. guidechem.com [guidechem.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
Application Note: Stereocontrolled Functionalization of (2S)-1,2-Dibromobutane
Executive Summary
(2S)-1,2-dibromobutane represents a critical chiral synthon in the synthesis of enantiopure pharmaceuticals, particularly for introducing chiral ethyl side chains or constructing heterocyclic cores. Its utility, however, is governed by a complex interplay between regioselectivity (primary vs. secondary electrophilic sites) and stereointegrity (Walden inversion vs. anchimeric assistance).
This guide provides a validated framework for navigating these competing pathways. We define protocols for two distinct outcomes:
-
Kinetic Monosubstitution: Targeting the C1-primary bromide while preserving the C2-stereocenter.
-
Stereospecific Double Substitution: Targeting both halides to access 1,2-difunctionalized derivatives with predictable stereochemical outcomes.
Mechanistic Analysis & Causality
The Electrophilic Landscape
The substrate presents two distinct electrophilic sites:
-
C1 (Primary Bromide): Sterically unhindered, kinetically favored for
attack. Substitution here does not alter the chiral center at C2.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
C2 (Secondary Bromide): Sterically hindered, chiral (S-configuration). Substitution here typically proceeds via
with inversion of configuration ( ).[1]
The "Anchimeric" Variable (Neighboring Group Participation)
A critical deviation from standard
-
Consequence: Subsequent opening of the bromonium ion by an external nucleophile results in retention of configuration (double inversion) or rearrangement, rather than simple inversion.
Pathway Visualization
The following diagram illustrates the bifurcation between direct displacement and NGP-mediated pathways.
Figure 1: Mechanistic bifurcation map for nucleophilic attack on (2S)-1,2-dibromobutane.
Protocol A: Regioselective Monosubstitution (Azidation)
Objective: Synthesis of (2S)-1-azido-2-bromobutane.
Principle: Exploiting the steric accessibility of C1 using a potent nucleophile (
Reagents & Equipment
-
Substrate: (2S)-1,2-dibromobutane (>98% ee).
-
Nucleophile: Sodium Azide (
), 1.05 equivalents. -
Solvent: DMF (Anhydrous) – Promotes "naked" anion reactivity.
-
Apparatus: Flame-dried round-bottom flask, inert gas (
) line.
Step-by-Step Methodology
-
Preparation: Charge the flask with (2S)-1,2-dibromobutane (10 mmol) and anhydrous DMF (20 mL) under
. Cool to 0°C .-
Rationale: Lower temperature suppresses elimination (
) side reactions and enhances regioselectivity for the primary carbon.
-
-
Addition: Add
(10.5 mmol) in a single portion. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 9:1). Product (
) should appear; starting material ( ) should disappear.
-
-
Workup: Dilute with diethyl ether (50 mL) and wash with cold water (3 x 20 mL) to remove DMF and unreacted azide.
-
Safety: Aqueous azide waste must be treated with bleach (sodium hypochlorite) to quench before disposal.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel).
Expected Outcomes & Data
| Parameter | Value | Notes |
| Yield | 85-92% | High conversion due to primary bromide reactivity. |
| Regioselectivity | >95:5 (C1:C2) | C1 attack is kinetically favored by ~100x. |
| Stereochemistry | Retention (S) | C2 chiral center is not involved in the mechanism. |
Protocol B: Stereospecific Double Substitution (Acetolysis)
Objective: Synthesis of (2R)-1,2-butanediol (via diacetate intermediate).
Principle: Sequential
Reagents & Equipment
-
Substrate: (2S)-1,2-dibromobutane.
-
Nucleophile: Potassium Acetate (
), 2.5 equivalents. -
Solvent: Acetic Acid / Acetic Anhydride (10:1).
-
Catalyst: 18-Crown-6 (5 mol%) – Solubilizes potassium ion.
Experimental Workflow
Figure 2: Workflow for the conversion of dibromide to diol with stereoinversion.
Step-by-Step Methodology
-
Acetolysis:
-
Dissolve (2S)-1,2-dibromobutane (10 mmol) in glacial acetic acid (30 mL) containing acetic anhydride (3 mL).
-
Add anhydrous
(25 mmol) and 18-Crown-6 (0.5 mmol). -
Heat to reflux (118°C) for 18 hours.
-
Mechanism:[3][1][4][5][6][7] High temperature is required to force substitution at the hindered secondary C2 position. The acetate attacks C1 first (fast), then C2 (slow, with inversion).
-
-
Workup (Intermediate):
-
Cool to RT. Pour into ice water. Extract with Ethyl Acetate.
-
Wash with saturated
until neutral. Dry and concentrate to obtain crude (2R)-1,2-diacetoxybutane.
-
-
Hydrolysis (Deprotection):
-
Dissolve the crude diacetate in Methanol (20 mL).
-
Add
(0.5 equiv) and stir at RT for 2 hours. -
Filter salts and concentrate. Distill under reduced pressure (Kugelrohr) to isolate the diol.
-
Critical Quality Attributes (CQA)
-
Stereochemical Purity: The product will be the (R)-enantiomer .
-
Why? The C1 reaction is non-stereogenic. The C2 reaction is an
inversion ( ). -
Risk:[7] If NGP participates significantly (forming a bromonium ion), some retention (
) may occur.[8] Using Acetate in Acetic Acid generally favors the direct double inversion pathway over the bromonium retention pathway compared to water/solvolysis conditions.
-
Analytical Validation
To validate the protocols, the following analytical methods are required:
| Method | Purpose | Acceptance Criteria |
| 1H NMR (400 MHz) | Structure Confirmation | C1-H signals shift upfield (3.5 ppm |
| Chiral GC / HPLC | Enantiomeric Excess (ee) | >98% ee. Use chiral stationary phase (e.g., Chiralcel OD-H or Cyclodextrin GC column). |
| Polarimetry | Absolute Configuration | Compare |
References
-
Winstein, S., & Lucas, H. J. (1939). The Loss of Optical Activity in the Reaction of the Optically Active erythro- and threo-3-Bromo-2-butanols with Hydrogen Bromide. Journal of the American Chemical Society, 61(6), 1576–1581. Link(Foundational text on Neighboring Group Participation and Bromonium ions)
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. Link(Authoritative source for SN2 kinetics and stereochemistry)
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Link(General reference for regioselectivity in aliphatic substitution)
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. Link(Detailed discussion on acetolysis and double inversion)
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
Preparation of Enantiopure 1,2-Dibromobutane from the Chiral Pool: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of enantiopure (R)- and (S)-1,2-dibromobutane, valuable chiral building blocks in organic synthesis, particularly for the development of pharmaceuticals and other biologically active molecules. The protocol leverages the "chiral pool" strategy, starting with the readily available and inexpensive prochiral alkene, 1-butene. The synthesis involves a two-step sequence: the highly enantioselective Sharpless asymmetric dihydroxylation to produce the corresponding chiral 1,2-butanediol, followed by a stereospecific double Appel reaction to convert the diol to the desired 1,2-dibromobutane with inversion of configuration. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and includes graphical representations of the workflow and reaction mechanisms.
Introduction: The Significance of Enantiopure 1,2-Dibromobutane
Enantiomerically pure vicinal dibromides, such as (R)- and (S)-1,2-dibromobutane, are versatile intermediates in asymmetric synthesis. Their two stereogenic centers and reactive carbon-bromine bonds allow for the stereocontrolled introduction of various functional groups, making them crucial precursors for the synthesis of complex chiral molecules. The "chiral pool" approach, which utilizes readily available, inexpensive chiral molecules from nature, is an economical and efficient strategy for obtaining enantiopure compounds.[1] This guide focuses on a practical and reliable method to access enantiopure 1,2-dibromobutane, starting from a simple achiral precursor and inducing chirality through a well-established catalytic asymmetric reaction.
Synthetic Strategy: A Two-Step Approach from 1-Butene
The overall synthetic strategy involves two key transformations, as illustrated in the workflow diagram below. The first step establishes the chirality in the molecule via a Sharpless asymmetric dihydroxylation of 1-butene. The choice of the chiral ligand in the AD-mix dictates the absolute stereochemistry of the resulting 1,2-butanediol. The second step is the stereospecific conversion of the chiral diol to the corresponding 1,2-dibromide using the Appel reaction, which proceeds with inversion of configuration at both stereocenters.
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation of 1-butene.
Protocol for (S)-1,2-Butanediol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (14.0 g) in a mixture of tert-butanol (50 mL) and water (50 mL). Stir the mixture at room temperature until the two phases become one and the yellow color is intense. Cool the mixture to 0 °C in an ice bath.
-
Addition of Alkene: To the cooled, vigorously stirred solution, bubble 1-butene gas (approx. 5.6 g, 0.1 mol) through the solution via a gas dispersion tube for about 30-60 minutes. Alternatively, a pre-condensed, known amount of 1-butene can be added.
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Cool the reaction mixture to 0 °C and slowly add solid sodium sulfite (15 g). Stir the mixture for 1 hour at room temperature.
-
Extraction: Add ethyl acetate (100 mL) and stir for 10 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure (S)-1,2-butanediol.
Expected Yield and Purity: Typical yields for the Sharpless asymmetric dihydroxylation are in the range of 70-95%, with enantiomeric excess (ee) often exceeding 95%.
| Parameter | Typical Value |
| Yield | 70-95% |
| Enantiomeric Excess (ee) | >95% |
Part 2: Synthesis of Enantiopure 1,2-Dibromobutane via Double Appel Reaction
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine and a carbon tetrahalide. [2][3]Crucially for this synthesis, the reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the reacting center. [4][5]To synthesize the desired 1,2-dibromobutane, a double Appel reaction is performed on the chiral 1,2-butanediol.
To obtain (R)-1,2-dibromobutane, start with (S)-1,2-butanediol. To obtain (S)-1,2-dibromobutane, start with (R)-1,2-butanediol.
Caption: Experimental workflow for the double Appel reaction on chiral 1,2-butanediol.
Protocol for (R)-1,2-Dibromobutane from (S)-1,2-Butanediol:
-
Reaction Setup: To a solution of triphenylphosphine (2.2 equivalents) in anhydrous acetonitrile (10 mL per mmol of diol) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of carbon tetrabromide (2.2 equivalents) in anhydrous acetonitrile dropwise at 0 °C.
-
Addition of Diol: To the resulting slurry, add a solution of (S)-1,2-butanediol (1.0 equivalent) in anhydrous acetonitrile dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC analysis for the disappearance of the starting diol.
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure. Add diethyl ether to the residue and filter to remove the precipitated triphenylphosphine oxide.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to afford pure (R)-1,2-dibromobutane.
Expected Yield: Yields for the double Appel reaction can vary but are typically in the range of 60-80%.
| Parameter | Typical Value |
| Yield | 60-80% |
| Stereochemical Outcome | Inversion of configuration |
Mechanistic Rationale: Stereochemical Control
The high fidelity of this synthetic route relies on the predictable stereochemical outcomes of both key reactions.
-
Sharpless Asymmetric Dihydroxylation: The chiral ligand creates a chiral pocket around the osmium center, forcing the alkene to approach from a specific face, leading to the formation of one enantiomer of the diol preferentially. [6][7]* Appel Reaction: The reaction proceeds through an alkoxyphosphonium intermediate. The bromide ion then acts as a nucleophile, attacking the carbon atom in an Sₙ2 fashion, leading to inversion of configuration. [3]Since this occurs at both stereocenters of the 1,2-diol, the overall transformation is a double inversion.
Caption: Stereochemical pathway from 1-butene to (R)-1,2-dibromobutane.
Conclusion
This application note provides a robust and reliable methodology for the preparation of enantiopure 1,2-dibromobutane from the chiral pool, starting with the inexpensive and readily available 1-butene. The combination of the highly enantioselective Sharpless asymmetric dihydroxylation and the stereospecific double Appel reaction allows for excellent control over the absolute stereochemistry of the final product. The detailed protocols provided herein are intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who require access to these important chiral building blocks.
References
- Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry.
-
Wikipedia. (2023). Sharpless asymmetric dihydroxylation. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
Redalyc. (2015, December 30). STEREOSPECIFIC SYNTHESIS OF ALKENES FROM 1,2-DIOLS; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTIC. Retrieved from [Link]
-
ResearchGate. (2019, February 5). 1,2-Dibromotetrachloroethane: An efficient reagent for many transformations by modified Appel reaction. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]
-
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
-
PMC. (2020, June 8). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Retrieved from [Link]
-
MyTutor. (n.d.). Butan-2-ol cannot be directly converted to 1,2-dibromobutane. Retrieved from [Link]
-
Organic Chemistry Portal. 1,2-Diol synthesis by additions. Retrieved from [Link]
-
University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Retrieved from [Link]
-
Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (2023). Appel reaction. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (2026, January 29). Efficient production of optically pure (2S,3S)-butanediol in Saccharomyces cerevisiae. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2018, October 30). 1,2-Dibromotetrachloroethane: an efficient reagent for many transformations by modified Appel reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Retrieved from [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
-
OUCI. (n.d.). Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications. Retrieved from [Link]
-
Studylib. (n.d.). Stereoselective & Stereospecific Reactions in Organic Chemistry. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Retrieved from [Link]
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- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Application Note: Regioselective Alkylation and Tandem Cyclization Protocols Using 1,2-Dibromobutane
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Methodological Guide & Application Note
Executive Summary
1,2-Dibromobutane is a highly versatile
Mechanistic Principles & Causality
To successfully utilize 1,2-dibromobutane without suffering from poor yields or complex mixtures, chemists must manipulate the kinetic differences between its reactive sites.
Regioselectivity: The C1 vs. C2 Kinetic Divide
The primary bromide at C1 is significantly less sterically hindered than the secondary bromide at C2. Under classical
Base and Solvent Selection: Suppressing Elimination
The choice of base dictates the competition between nucleophilic substitution (
-
Optimal Bases: To suppress elimination, mild inorganic bases (e.g.,
, ) or sterically hindered amine bases (e.g., DIPEA) are strictly recommended[3]. -
Optimal Solvents: Polar aprotic solvents (DMF, Acetonitrile) are optimal as they strongly solvate the base's counter-cations, leaving the nucleophilic anion highly reactive and "naked" for the
displacement.
Finkelstein Catalysis in Tandem Cyclizations
While C1 monoalkylation is rapid, the subsequent intramolecular
Reaction Conditions & Optimization
The following table summarizes the empirically validated parameters required to drive 1,2-dibromobutane down specific synthetic pathways.
| Synthetic Objective | Stoichiometry (DBB : Nu) | Base | Solvent | Temp (°C) | Additive | Expected Outcome |
| Regioselective Monoalkylation | 1.5 : 1.0 | DMF | 20–40 | None | High yield of C1-alkylated intermediate. | |
| Tandem Cyclization | 1.0 : 1.0 | MeCN | 70–80 | KI (0.1 eq) | Saturated heterocycle (e.g., aziridine). | |
| Intermolecular Dialkylation | 1.0 : 2.5 | DIPEA (3.0 eq) | THF/DMF | 60–80 | NaI (0.2 eq) | Acyclic C1,C2-dialkylated product. |
Reaction Pathway Visualization
Reaction pathways of 1,2-dibromobutane highlighting regioselectivity and competing mechanisms.
Detailed Experimental Protocols
Protocol A: Regioselective C1-Monoalkylation of Secondary Amines
Objective: Synthesize 1-amino-2-bromobutane derivatives without triggering C2 substitution.
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (Nitrogen or Argon).
-
Reagent Loading: Add the secondary amine (10.0 mmol, 1.0 eq) and anhydrous
(20.0 mmol, 2.0 eq) to the flask. -
Solvent Addition: Suspend the mixture in anhydrous DMF (30 mL). Stir at room temperature for 15 minutes to ensure uniform dispersion.
-
Electrophile Addition: Dissolve 1,2-dibromobutane (15.0 mmol, 1.5 eq) in DMF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel or syringe pump. Causality: Dropwise addition of an excess of the dibromide ensures the amine is always the limiting reagent, preventing the monoalkylated product from competing for unreacted electrophile (which would lead to dialkylation).
-
Reaction: Stir the mixture at 25–30 °C for 12–16 hours. Monitor via TLC (see Section 6).
-
Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with 5% aqueous LiCl ( mL) to remove residual DMF, followed by brine. -
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Tandem Alkylation-Cyclization for Aziridine Synthesis
Objective: Synthesize 2-ethylaziridine derivatives using primary amines.
-
Preparation: Equip a heavy-walled glass pressure tube or a round-bottom flask with a reflux condenser. Flush with inert gas.
-
Reagent Loading: Add the primary amine (10.0 mmol, 1.0 eq), 1,2-dibromobutane (10.0 mmol, 1.0 eq),
(25.0 mmol, 2.5 eq), and KI (1.0 mmol, 0.1 eq). -
Solvent Addition: Add anhydrous Acetonitrile (40 mL).
-
Reaction (Step 1 - Monoalkylation): Stir the mixture at 40 °C for 4 hours to allow the initial C1 substitution to occur smoothly.
-
Reaction (Step 2 - Cyclization): Elevate the temperature to 80 °C (reflux) and stir for an additional 18 hours. Causality: The elevated temperature and the presence of the KI catalyst are strictly required to overcome the steric hindrance of the C2 bromide, driving the intramolecular ring closure.
-
Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove inorganic salts, and wash the filter cake with Acetonitrile (
mL). -
Purification: Concentrate the filtrate in vacuo. Purify the crude heterocycle via basic alumina chromatography (to prevent acid-catalyzed ring opening of the aziridine) or vacuum distillation.
Troubleshooting & Self-Validating Systems
To ensure the integrity of the synthetic workflow, the following self-validating analytical checks must be employed:
In-Process TLC Monitoring
-
Monoalkylation: The monoalkylated intermediate will typically be less polar than the starting amine (due to the loss of the N-H bond) but more polar than the starting 1,2-dibromobutane. Use a Ninhydrin stain to specifically visualize amine-containing spots.
-
Cyclization: The transition from the acyclic monoalkylated intermediate to the cyclic product usually results in a distinct shift in
value and a loss of primary/secondary amine staining characteristics.
NMR Validation of Regioselectivity (The Ultimate Check)
Proton NMR (
-
Starting Material: In pure 1,2-dibromobutane (
), the primary C1 protons ( ) appear as a multiplet around 3.5–3.7 ppm , while the secondary C2 proton ( ) appears further downfield at 4.1–4.3 ppm . -
Monoalkylated Product: Upon successful regioselective
attack at C1 by a nitrogen nucleophile, the C1 protons will shift significantly upfield to 2.5–2.8 ppm (characteristic of bonds). Crucially, the C2 proton will remain relatively undisturbed at ~4.1 ppm , proving that the secondary bromide is still intact. If the 4.1 ppm signal disappears, undesired C2 alkylation or elimination has occurred.
References
-
MDPI. (2022). CNSL, a Promising Building Blocks for Sustainable Molecular Design of Surfactants: A Critical Review. Molecules. Retrieved from[Link]
-
Michigan State University Chemistry. Alkyl Halide Reactivity. Retrieved from[Link]
-
Encyclopedia MDPI. Synthesis of Indole Alkaloids. Retrieved from [Link]
Sources
Troubleshooting & Optimization
improving yield of (-)-1,2-dibromobutane synthesis
The following guide is structured as a Technical Support Hub for the synthesis of (-)-1,2-dibromobutane. It assumes the user is a professional chemist encountering yield or enantiomeric excess (ee) issues.
Ticket Subject: Improving Yield & Enantiopurity of (-)-1,2-Dibromobutane Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary & Root Cause Analysis
The Problem: Most researchers attempting to synthesize (-)-1,2-dibromobutane (specifically the (R)-enantiomer ) encounter two primary failure modes:
-
Racemization: Using HBr or harsh acidic conditions facilitates
pathways, destroying the chiral integrity of the starting material. -
Low Yield: Competitive elimination reactions (forming bromo-butenes) or rearrangement to aldehydes (pinacol-type) reduce isolated yields.
The Solution: To achieve high yield (>85%) and high enantiomeric excess (>98% ee), you must abandon direct acid-catalyzed bromination. The recommended workflow utilizes activation-displacement strategies starting from (S)-1,2-butanediol .
Stereochemical Target[1][2]
-
Target: (-)-(R)-1,2-dibromobutane
-
Starting Material: (S)-1,2-butanediol
-
Mechanism Required:
(Walden Inversion at C2).
Recommended Protocols
Protocol A: The "Gold Standard" (Appel Reaction)
Best for: Lab scale (<10g), maximum stereochemical fidelity.
This method utilizes Triphenylphosphine (
Reagents:
-
(S)-1,2-Butanediol (1.0 equiv)
- (2.2 equiv)
- (2.2 equiv)
-
Solvent:
(DCM), anhydrous.
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve (S)-1,2-butanediol and
in DCM (0.1 M concentration relative to diol). Cool to 0°C . -
Addition: Add
portion-wise over 20 minutes. Crucial: Do not add all at once to control exotherm. -
Reaction: Allow to warm to room temperature (23°C) and stir for 4–6 hours.
-
Quench: Add saturated hexanes to precipitate
(Triphenylphosphine oxide). -
Purification: Filter through a silica plug (eluting with hexanes/EtOAc 9:1). Concentrate carefully (product is volatile).
Why this works: The reaction occurs under neutral conditions, preventing acid-catalyzed racemization. The driving force is the formation of the strong P=O bond.[2]
Protocol B: The "Scale-Up" (Sulfonate Displacement)
Best for: Larger scale (>50g), cost-efficiency, avoiding phosphorus waste.
This two-step sequence activates the alcohol as a mesylate, followed by Finkelstein displacement.
Step 1: Bis-Mesylation
-
Dissolve (S)-1,2-butanediol in DCM with Triethylamine (3.0 equiv) at 0°C.
-
Add Methanesulfonyl chloride (MsCl, 2.5 equiv) dropwise.
-
Stir 2 hours, wash with dilute HCl, bicarbonate, and brine. Isolate the bis-mesylate.
Step 2: Bromination
-
Dissolve bis-mesylate in Acetone or 2-Butanone (MEK) .
-
Add Lithium Bromide (LiBr, 4.0 equiv) .
-
Reflux for 12–18 hours.
-
Note: The secondary mesylate at C2 undergoes inversion. The primary mesylate at C1 undergoes displacement (achiral).
Comparative Data Analysis
The following table summarizes expected outcomes based on different synthetic routes.
| Method | Reagents | Yield | ee Retention | Primary Side Reaction |
| Direct Acid | 40-55% | < 60% (Poor) | Racemization via Carbocation; Rearrangement to butanal. | |
| Phosphorus Halide | 60-70% | 80-90% | Formation of phosphite esters; incomplete reaction. | |
| Appel (Recommended) | 88-95% | > 98% | Elimination to vinyl bromide if temp > 40°C. | |
| Sulfonate | 80-85% | > 98% | Elimination if base is too strong during mesylation. |
Troubleshooting Logic (Visualized)
Use this flowchart to diagnose your specific failure mode.
Figure 1: Diagnostic workflow for identifying yield and stereochemical failures in 1,2-dibromobutane synthesis.
Frequently Asked Questions (FAQ)
Q: My optical rotation is lower than the literature value (
-
Fix: Add 1.0 equivalent of Pyridine to your
reaction to neutralize acid, or switch to the Appel protocol (Protocol A) which is inherently neutral.
Q: I see a significant "fore-run" in my distillation that isn't solvent. What is it? A: This is likely 1-bromo-2-butene or 2-bromo-1-butene , formed via elimination.
-
Fix: Ensure your reaction temperature never exceeds 25°C during the bromination step. In the Sulfonate protocol, ensure the LiBr displacement is done in a polar aprotic solvent (acetone) rather than a protic one to disfavor elimination.
Q: The product disappears on the rotavap. A: 1,2-dibromobutane has a boiling point of approx. 166°C (at atm), but it forms azeotropes with solvents and is moderately volatile.
-
Fix: Do not evaporate to dryness under high vacuum. Concentrate to a small volume (approx. 20mL) and then purify via fractional distillation or column chromatography.
Q: Can I start with 1-butene? A: Only if you are willing to perform a resolution step (e.g., chiral HPLC or enzymatic hydrolysis) later. Direct asymmetric bromination of 1-butene is currently not a high-yield industrial process. Starting from the chiral pool ((S)-1,2-butanediol) is the only way to guarantee the (-) isomer efficiently.
References
-
Appel Reaction Mechanism & Stereochemistry
- Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
-
Source:
-
Stereospecific Synthesis from Diols
- Gao, Y., & Sharpless, K. B. (1988). "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive." Journal of the American Chemical Society.
-
Source:
-
Optical Rotation & Configuration
- Skell, P. S., & Pavlis, R. R. (1964). "Stereochemistry of the Addition of DBr to 1-Butyne." Journal of the American Chemical Society.
-
Source:
-
Prevention of Racemization
- Smith, J. G., & Files, R. (1979). "Chlorination of chiral alcohols with triphenylphosphine and carbon tetrachloride." Journal of Organic Chemistry. (Discusses inversion vs. retention).
-
Source:
Sources
Technical Support Center: A Proactive Guide to Preventing Racemization in 1,2-Dibromobutane
Welcome to the technical support center for advanced chemical intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize chiral 1,2-dibromobutane in their work. The stereochemical integrity of this building block is paramount for achieving desired synthetic outcomes. This document provides in-depth troubleshooting advice and validated protocols to prevent its racemization during storage, ensuring the enantiomeric purity of your starting material.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental principles behind the instability of chiral 1,2-dibromobutane.
Q1: What is racemization, and why is it a critical issue for 1,2-dibromobutane?
A: 1,2-dibromobutane possesses a chiral center at the second carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1,2-dibromobutane and (S)-1,2-dibromobutane.[1] Racemization is the process that converts an enantiomerically pure or enriched sample into an equal (50:50) mixture of both enantiomers, known as a racemate.[2] For stereospecific synthesis, where the three-dimensional arrangement of atoms is crucial for the final product's function (especially in drug development), starting with a racemized material can lead to failed reactions, impure products, and significant loss of time and resources.
Q2: What are the primary environmental factors that cause racemization of 1,2-dibromobutane during storage?
A: The stability of 1,2-dibromobutane is compromised by exposure to energy sources and contaminants that can initiate degradation pathways. The primary culprits are:
-
Light (UV Radiation): The carbon-bromine bond is susceptible to homolytic cleavage when exposed to light, particularly UV light.[3] This generates a bromine radical and a carbon-centered radical. The resulting carbon radical intermediate is planar (achiral), and subsequent re-bromination can occur from either face, leading to a mixture of both (R) and (S) enantiomers.[4]
-
Heat: Elevated temperatures provide the thermal energy necessary to overcome the activation barrier for C-Br bond cleavage, initiating the same radical-mediated racemization pathway as light.[5] Heat can also accelerate other degradation reactions. High temperatures should be avoided to maintain the stability of halogenated compounds.[6]
-
Catalytic Impurities: Trace amounts of acids, bases, or even certain metal ions can catalyze racemization. For instance, trace acid (HBr), which can form from hydrolysis or elimination side reactions, can protonate a bromine atom, facilitating its departure and the formation of a planar carbocation intermediate in an SN1-like process.[7] This achiral intermediate can then be attacked by a bromide ion from either side, resulting in racemization.[8][9]
Q3: My bottle of 1,2-dibromobutane has developed a slight yellow-brown tint. Is the material still usable?
A: A yellow or brown discoloration is a strong indicator of decomposition. This color typically arises from the formation of elemental bromine (Br₂) due to the breakdown of the alkyl bromide, often initiated by light.[10] The presence of Br₂ signifies that the material has been stored under conditions that promote radical formation. Since these are the very same conditions that cause racemization, it is highly probable that the enantiomeric purity of the material has been compromised. We strongly advise re-analyzing the enantiomeric excess (ee) before use (see Protocol 2).
Part 2: Troubleshooting Guide - My Sample May Be Racemized
This section provides a logical workflow for diagnosing and addressing suspected racemization in your stored samples.
Issue: An experiment dependent on enantiopure 1,2-dibromobutane has yielded unexpected stereochemical outcomes, suggesting the starting material may have racemized.
Logical Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gcwk.ac.in [gcwk.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Gas-phase thermal decomposition reactions of 1,2-dibromopropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. baetro-machining.com [baetro-machining.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing the Bromination of Chiral Diols with PBr₃
As a Senior Application Scientist, I've frequently guided researchers through the nuances of stereoselective transformations. The conversion of chiral diols to dibromides using phosphorus tribromide (PBr₃) is a powerful tool in synthetic chemistry, yet it's a reaction where subtle details can significantly impact yield and stereochemical purity. This guide is designed to provide you with a deeper understanding of the reaction's mechanics and to offer practical, field-tested solutions to common challenges. Our goal is to move beyond simple procedural steps and empower you to troubleshoot and optimize this transformation with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the bromination of a chiral diol with PBr₃?
The reaction of PBr₃ with a chiral alcohol proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2][3] This is a two-step process for each hydroxyl group:
-
Activation: The oxygen atom of a hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated alkoxydibromophosphite intermediate, effectively converting the hydroxyl group into an excellent leaving group.[1][4][5]
-
Substitution: A bromide ion (Br⁻), displaced during the activation step, then performs a "backside attack" on the carbon atom bearing the activated oxygen group. This concerted displacement results in the formation of the alkyl bromide with a complete inversion of stereochemistry at that chiral center.[1][5][6]
Because the reaction avoids the formation of a discrete carbocation, it prevents the unwanted rearrangement products that can plague reactions using hydrobromic acid (HBr), especially with secondary alcohols.[4][6][7] For a diol, this process occurs sequentially at both hydroxyl groups.
Caption: Sₙ2 mechanism showing inversion of stereochemistry.
Q2: Why is strict control over stoichiometry important when using PBr₃ with diols?
One molecule of PBr₃ has three bromine atoms that can be transferred.[1][6] In theory, one equivalent of PBr₃ can brominate three equivalents of a simple alcohol. For a diol, which has two hydroxyl groups, the minimum theoretical stoichiometry is 0.67 equivalents of PBr₃ per equivalent of diol.
However, in practice, using a slight excess is often necessary to drive the reaction to completion, especially if the diol is sterically hindered or less reactive. A common starting point is approximately 0.7 to 0.8 equivalents of PBr₃ (or 0.35-0.4 eq. per hydroxyl group).[4][8] Using a large excess can promote side reactions and complicates the purification process.
Q3: For an unsymmetrical diol (e.g., a 1,2-diol with primary and secondary alcohols), which hydroxyl group reacts first?
The reaction rate is highly dependent on sterics. The PBr₃ molecule is bulky, and its initial interaction with the alcohol is the rate-determining step for activation. Therefore, the less sterically hindered hydroxyl group will typically react first. For a primary-secondary diol, the primary alcohol will be converted to the bromide faster than the secondary one. This principle can sometimes be exploited to achieve selective monobromination by carefully controlling stoichiometry and reaction temperature.
Troubleshooting Guide
This section addresses specific experimental failures.
Q4: My reaction is stalled or shows low conversion of the diol. What went wrong?
Low or incomplete conversion is one of the most common issues. The root cause often lies in the reaction conditions or reagent quality.
Caption: Decision workflow for troubleshooting low reaction conversion.
In-depth Explanation:
-
Moisture: PBr₃ reacts violently with water to produce phosphorous acid (H₃PO₃) and HBr.[1][4] This side reaction consumes your reagent and introduces unwanted acid into the mixture. Always use flame-dried or oven-dried glassware and anhydrous solvents.
-
Temperature: The reaction is typically initiated at 0 °C or lower to control the initial exothermic reaction. However, for less reactive or sterically hindered diols, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
Reagent Quality: PBr₃ can degrade upon exposure to air and moisture. If you suspect your reagent is old, using a freshly opened bottle or distilling the PBr₃ immediately before use is advisable.
Q5: I'm observing a significant amount of alkene byproduct. How can I prevent this elimination reaction?
Elimination (E2) is a competing pathway, especially for secondary alcohols where the intermediate is more sterically hindered.[4][5] The bromide ion, in addition to being a good nucleophile, is also a weak base. It can abstract a proton from a beta-carbon, leading to the formation of an alkene.
Mitigation Strategies:
| Strategy | Rationale |
| Maintain Low Temperatures | Lower temperatures (e.g., -10 °C to 0 °C) favor the Sₙ2 pathway over E2, as elimination has a higher activation energy.[4] |
| Use a Non-Coordinating Base | Adding a weak, non-nucleophilic base like pyridine can scavenge the HBr byproduct that forms in situ.[4][5] This prevents the buildup of acid, which can promote elimination and other side reactions. Add the base after the PBr₃ addition to avoid it reacting with the PBr₃ itself. |
| Controlled Reagent Addition | Add the PBr₃ dropwise to the cooled solution of the diol. This keeps the instantaneous concentration of the reactive intermediates low, minimizing side reactions.[4] |
Q6: The stereochemistry of my final product is scrambled or partially racemized. What could be the cause?
The PBr₃ reaction is reliably stereospecific, yielding inverted products.[1][6][9] If you are observing a loss of stereochemical integrity, consider these possibilities:
-
Incorrect Starting Material Stereochemistry: First, verify the enantiomeric purity of your starting diol.
-
Sₙ1 Pathway Contamination: If significant amounts of HBr are generated and the temperature is too high, a competing Sₙ1-type reaction could occur, leading to a carbocation intermediate and racemization. This is another reason why using a base like pyridine to scavenge acid is beneficial.[5]
-
Work-up Issues: A harsh or prolonged acidic work-up could potentially lead to side reactions that affect stereocenters, although this is less common. Ensure the quenching and extraction steps are performed efficiently and without undue delay.
Optimized Experimental Protocol: Bromination of a Chiral 1,2-Diol
This protocol provides a robust starting point for the dibromination of a generic chiral secondary diol.
Materials:
-
Chiral Diol (1.0 eq)
-
Phosphorus Tribromide (PBr₃) (0.7-0.8 eq)
-
Anhydrous Pyridine (optional, 1.0 eq)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Ice-cold Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the chiral diol (1.0 eq) and anhydrous diethyl ether to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
PBr₃ Addition: Slowly add PBr₃ (0.7-0.8 eq) dropwise via the dropping funnel to the stirred solution. Maintain the internal temperature below 5 °C during the addition. The reaction can be exothermic.
-
Pyridine Addition (Optional): If using pyridine to suppress elimination, add it dropwise after the PBr₃ addition is complete, again ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC until the starting diol is consumed (typically 4-24 hours).
-
Quenching: Once complete, cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of ice-cold water. Caution: This is highly exothermic and will produce HBr gas. Ensure adequate ventilation in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with more diethyl ether if necessary. Wash the organic layer sequentially with:
-
Ice-cold water
-
Saturated NaHCO₃ solution (to neutralize any remaining acid; vent the funnel frequently to release CO₂ gas)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude dibromide using flash column chromatography (typically with a hexane/ethyl acetate gradient) to obtain the pure product.
References
-
Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]
-
BYJU'S. (2022, February 23). PBr3 Reaction. [Link]
-
OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]
-
Brainly. (2023, August 9). If a chiral alcohol is treated with PBr3, which of the following descriptions would be associated. [Link]
-
Oreate AI Blog. (2026, January 15). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]
-
Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]
-
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
Toste, F. D., & Lalonde, R. L. (2013, August 16). Catalytic Enantioselective Dibromination of Allylic Alcohols. Science. [Link]
-
Reddit. (2019, August 28). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?[Link]
-
da Silva, J. L., et al. (2019, September 25). Monobromination of α,ω‐Diols: Highly Efficient Preparation of Synthetic Intermediates. ChemistrySelect. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]
-
Wiley Online Library. (2019). Monobromination of α,ω‐Diols: Highly Efficient Preparation of Synthetic Intermediates. [Link]
-
Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. [Link]
-
Organic Chemistry Portal. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. [Link]
-
YouTube. (2021, February 1). PBr3 nucleophilic substitution of alcohols. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. [Link]
-
YouTube. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of diols by bromine in acid solution. [Link]
-
Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. [Link]
Sources
- 1. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 9. brainly.com [brainly.com]
troubleshooting elimination side reactions in dibromobutane synthesis
Status: Active Ticket ID: CHEMO-SUP-DBB-04 Subject: Suppression of Elimination Side-Reactions & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1,4-dibromobutane (typically via ring opening of THF or substitution of 1,4-butanediol) is a competition between nucleophilic substitution (
While the target reaction is straightforward, deviations in temperature control or acid stoichiometry often lead to the formation of 4-bromo-1-butene (elimination product) or the reformation of tetrahydrofuran (cyclization). This guide provides a self-validating troubleshooting workflow to isolate and eliminate these pathways.
Module 1: Diagnostic Workflow
"How do I know if elimination is the root cause of my yield loss?"
Before altering reaction parameters, confirm the identity of your impurity using this diagnostic matrix.
| Diagnostic | Observation | Conclusion |
| Multiplet at | Elimination: Presence of terminal alkene (4-bromo-1-butene). | |
| Triplet at | Target: Pure 1,4-dibromobutane. | |
| Multiplet at | Cyclization: Reformation of THF (Reaction Reversion). | |
| GC-MS | M+ peaks at m/z 134/136 (1:1 ratio) | Elimination: Mono-brominated alkene ( |
| Physical | Product layer floats on aqueous acid | Cyclization: THF is less dense than water; Dibromide ( |
Module 2: Mechanistic Pathway Analysis
To fix the problem, you must visualize the competition. The diagram below maps the critical bifurcation points where the reaction chooses between the Target (Substitution) and the Impurity (Elimination/Cyclization).
Figure 1: Mechanistic bifurcation in dibromobutane synthesis. Note that 4-bromo-1-butanol is the "pivot point" intermediate.
Module 3: Troubleshooting Guides (FAQs)
Q1: I see vinyl protons in my NMR. Is my acid concentration too high?
Answer: Yes, but the rate of addition is likely the real culprit.
While
-
The Fix:
-
Pre-mix HBr: Do not add
directly to the organic substrate. Mix it with the 48% HBr first. -
Temperature Cap: Maintain the internal temperature below 60°C during the addition phase. The ring-opening of THF is exothermic; if it boils vigorously during addition, you are generating alkenes.
-
Reflux Control: Once addition is complete, a gentle reflux (100–110°C) is required. Vigorous overheating pushes the equilibrium toward entropy-favored elimination products (gas generation).
-
Q2: My product layer is cloudy and smells "sweet" (like ether). What happened?
Answer: You are experiencing Cyclization Reversion . If the bromide ion concentration is insufficient, the intermediate (4-bromo-1-butanol) will attack itself intramolecularly to reform THF (a 5-exo-tet cyclization) rather than accepting a second bromide.
-
The Fix:
-
Excess HBr: Ensure a minimum of 2.5 to 3.0 equivalents of HBr per mole of THF/Diol.
-
Remove Water: As the reaction proceeds, water is produced, diluting the acid and nucleophile. Using a trap (like a Dean-Stark) is difficult due to azeotropes, so the standard method relies on excess concentrated
to sequester the water produced. -
Protocol Adjustment: Increase the
: ratio. The reaction mixture must remain strongly acidic and "dry" enough to prevent the alcohol from acting as a nucleophile.
-
Q3: How do I purify the product if elimination has already occurred?
Answer: Distillation is effective, but a chemical wash is superior for trace alkenes. 4-bromo-1-butene (b.p. ~98°C) has a significantly lower boiling point than 1,4-dibromobutane (b.p. 197°C), but they can co-distill if you rush.
-
The Purification Protocol:
-
Cold Acid Wash: Wash the crude organic layer with cold, concentrated
. The alkene (impurity) will protonate, polymerize, or become soluble in the acid layer, while the alkyl dibromide remains in the organic layer [1]. -
Neutralization: Separate the layers immediately and wash the organic phase with water, then 5%
, then brine. -
Vacuum Distillation: Distill the product under reduced pressure (e.g., 15 mmHg). 1,4-dibromobutane distills cleanly at ~80-85°C at this pressure, leaving heavy polymers behind.
-
Module 4: Optimized Experimental Protocol
Based on Organic Syntheses Coll. Vol. 1 & 2 methodology [2, 3].
Reagents:
-
THF (0.5 mol, 36 g) or 1,4-Butanediol (0.5 mol, 45 g)
-
Hydrobromic Acid, 48% (1.7 mol, ~280 g/190 mL)
-
Sulfuric Acid, conc. (75 g/40 mL)
Step-by-Step:
-
Setup: Use a 500 mL 3-neck flask with a dropping funnel, reflux condenser, and internal thermometer.
-
Acid Preparation: Charge the HBr (48%) into the flask. Add the concentrated
slowly with stirring. Caution: Exothermic. -
Substrate Addition: Add the THF (or Diol) dropwise.
-
Critical Control Point: Do not allow temp to exceed 60°C during addition.
-
-
Reaction: Heat to gentle reflux for 3–4 hours.
-
Observation: The solution will darken. If it turns black/tarry rapidly, temp is too high (charring/polymerization of elimination products).
-
-
Isolation: Cool to room temperature. Separation of layers should occur (Product is bottom layer,
). -
Chemical Polish: Separate the organic layer.[2] Wash with 10 mL cold conc.
(removes unreacted alcohol/alkenes). Wash with water, then . -
Final Polish: Dry over
and distill.
References
-
Kamm, O.; Marvel, C. S. "Alkyl and Alkylene Bromides."[3] Organic Syntheses, Coll.[3][4][5] Vol. 1, p. 25 (1941); Vol. 1, p. 3 (1921).[3]
-
Clarke, H. T.; Taylor, E. R. "Trimethylene Bromide." Organic Syntheses, Coll.[3][4][5] Vol. 1, p. 163 (1941); Vol. 1, p. 3 (1921). (Note: Analogous mechanism for 1,4-butane system).
-
Andrus, D. W. "1,4-Diiodobutane." Organic Syntheses, Coll.[3][4][5] Vol. 2, p. 305 (1943). (Describes purification of 1,4-dihalides).
Sources
Chiral Synthesis Support Center: Minimizing Meso-Compound Formation
Welcome to the Technical Support Center for Asymmetric Synthesis. This portal provides advanced troubleshooting, field-proven FAQs, and validated protocols for researchers and drug development professionals struggling with the formation of undesired meso-diastereomers during stereoselective reactions.
Our goal is to help you understand the causality behind meso formation and provide actionable, self-validating systems to optimize your chiral workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a high meso byproduct yield in my reductive homocoupling (e.g., Pinacol coupling)? A: In reactions where two prochiral centers are coupled, the system can proceed through either a dl-selective transition state or a meso-selective transition state. The formation of the undesired meso byproduct occurs when the transition state lacks sufficient steric or electronic bias to differentiate the facial approach of the two radical or enolate intermediates. Without a chiral environment or sufficient steric bulk, thermodynamic control often drives the reaction toward the meso form, which can sometimes be the more stable crystalline product (1)[1].
Q2: How can I shift the dl/meso ratio to favor the chiral dl-pair?
A: You must transition from substrate control to catalyst control. Introducing a chiral ligand (e.g., a chiral diol or phosphine) creates a rigid, sterically demanding metallacycle intermediate. This amplifies the energy difference (
Q3: If I cannot avoid forming a meso intermediate, is my synthetic route ruined? A: Not at all. A highly effective workaround is Catalytic Asymmetric Desymmetrization (CAD) . Instead of fighting meso formation during the coupling step, you can deliberately synthesize the meso compound and then use a chiral catalyst (e.g., chiral Lewis acids, enzymes) to break its symmetry, yielding a product with multiple stereocenters and high enantiomeric excess (3)[3].
Troubleshooting Guide: Optimizing the dl/meso Ratio
Issue: Poor Diastereoselectivity in Oxidative/Reductive Couplings
When performing oxidative homocoupling of enolates or reductive pinacol couplings, researchers frequently observe a near 1:1 ratio of dl to meso products, complicating downstream purification.
Root Cause Analysis: The root cause is the lack of facial discrimination during the C-C bond formation step. For example, in oxovanadium-induced oxidative homocoupling of boron enolates, the dl-product is favored in a chelation model due to steric repulsion, whereas the meso-product arises from a non-chelation model (4)[4].
Corrective Actions:
-
Modify the Metal Center: Switch to a metal capable of forming a tightly bound, chelated intermediate. Using a specific oxovanadium(V) complex like VO(OPr-i)2Cl at low temperatures (-30 °C) can drastically improve the dl-selectivity by enforcing the chelation model[4].
-
Adjust the Solvent: Protic solvents (like water) often disrupt metal-ligand chelation through hydrogen bonding, which inadvertently favors meso formation (5)[5]. Switch to anhydrous, non-coordinating solvents (e.g., dichloromethane or toluene) to enforce a rigid chelation-controlled transition state.
Data Summary: Impact of Reaction Parameters on dl:meso Ratio
| Parameter | Condition favoring dl-pair (Chiral) | Condition favoring meso (Achiral) | Mechanistic Rationale |
| Solvent | Non-polar, anhydrous (Toluene, DCM) | Polar, protic (Water, MeOH) | Non-polar solvents promote tight ion-pairing and rigid chelation[5]. |
| Temperature | Low (-78 °C to -30 °C) | High (Reflux, >80 °C) | Low temperatures trap the kinetic dl-product; high heat favors thermodynamic meso[4]. |
| Metal Additive | Oxovanadium(V), Ti(IV)-BINOL | Al powder / CuSO4 | Specific Lewis acids enforce a highly ordered, chelated transition state[4][5]. |
| Steric Bulk | Bulky substituents on | Unhindered substrates | Increased steric repulsion in the non-chelated TS penalizes meso formation[4]. |
Validated Experimental Protocols
Protocol A: NMR Validation of dl vs. meso Ratios
Before optimizing your reaction conditions, you must accurately quantify your baseline dl/meso ratio. This is a critical self-validating diagnostic step.
-
Sample Prep: Dissolve 5 mg of the crude coupling product in 0.5 mL of CDCl3.
-
NMR Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher).
-
Signal Identification: Locate the methine protons adjacent to the newly formed C-C bond. Because dl and meso are diastereomers, these protons exist in different magnetic environments.
-
Integration: For typical 1,2-diols (pinacol products), the dl-isomer methine proton typically resonates upfield (e.g., ~
4.73 ppm), while the meso-isomer resonates downfield (e.g., ~ 4.83 ppm)[5]. Integrate these two peaks to determine the exact diastereomeric ratio (dr).
Protocol B: Catalytic Asymmetric Desymmetrization (CAD) of Meso-Compounds
If the meso compound is unavoidable, use CAD to convert it into a valuable chiral building block (6)[6].
-
Substrate Preparation: Dissolve the meso-precursor (e.g., a meso-1,4-dibromocycloalk-2-ene) in anhydrous THF under an argon atmosphere[6].
-
Catalyst Activation: In a separate flame-dried flask, combine a catalytic amount of CuBr·SMe2 (5 mol%) with a chiral phosphine ligand (e.g., a Josiphos derivative, 6 mol%) in THF. Stir for 30 minutes to ensure complete complexation[6].
-
Reagent Addition: Cool the catalyst solution to -78 °C. Slowly add the organolithium nucleophile (e.g., n-BuLi) via syringe pump to prevent localized heating and background un-catalyzed reactions.
-
Desymmetrization: Transfer the meso-substrate to the catalyst mixture. The chiral copper complex selectively attacks one enantiotopic leaving group via an asymmetric allylic substitution (AAS)[6].
-
Quenching & Purification: Quench with saturated aqueous NH4Cl. Extract with diethyl ether, dry over MgSO4, and purify via flash chromatography. The resulting product will possess multiple stereocenters with high enantiomeric excess (up to >99:1 er)[6].
Mechanistic Visualizations
Below are the logical architectures governing stereoselectivity and desymmetrization, rendered to clearly illustrate the divergence between dl and meso pathways.
Reaction pathway differentiating dl-pair and meso-compound formation.
Workflow for catalytic asymmetric desymmetrization of meso precursors.
References
- Diastereoselective Desymmetrization of Symmetric Dienes and its Synthetic Application Source: MDPI URL
- Desymmetrization of meso-Dibromocycloalkenes through Copper(I)
- Enantioselective desymmetrization reactions in asymmetric catalysis Source: ResearchGate URL
- Strategies for the Synthesis of C2 Symmetric Natural Products — A Review Source: ResearchGate URL
- Oxovanadium(V)
- Highly meso-Diastereoselective Pinacol Coupling of Aromatic Aldehydes Mediated by Al Powder/Copper Sulfate in Water Source: Taylor & Francis URL
- Multi-Bond Forming Processes in Efficient Synthesis Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxovanadium( v )-induced diastereoselective oxidative homocoupling of boron enolates - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49624D [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Desymmetrization of meso-Dibromocycloalkenes through Copper(I)-Catalyzed Asymmetric Allylic Substitution with Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkyl Bromide Stability & Storage
Current Status: Operational Ticket ID: #AB-STAB-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Brown Bottle" Syndrome
Welcome to the technical support hub for halogenated intermediates. If you have arrived here, you are likely facing the "Brown Bottle" syndrome: a once-clear alkyl bromide that has turned yellow, amber, or dark brown, potentially accompanied by acidic fumes.
Alkyl bromides (R-Br) are thermodynamically frustrated entities. The C-Br bond is weaker than the C-Cl bond, making these reagents excellent electrophiles for synthesis but poor candidates for long-term shelf stability. This guide treats your storage protocol as a kinetic experiment —one we intend to pause.
Module 1: Triage & Troubleshooting (Interactive Q&A)
Q1: "My clear alkyl bromide has turned yellow/orange. Is it ruined?"
Diagnosis: Photolytic Auto-oxidation.
Severity: Low to Medium.
Mechanism: Light (UV) has cleaved a small percentage of C-Br bonds, generating bromine radicals (
-
If slightly yellow: It is likely
pure. Use a scavenger (see Module 3) or wash before use. -
If dark brown/opaque: Significant degradation has occurred. Distillation or chromatography is required (see Module 4).
Q2: "When I open the bottle, I see white fumes or the pH paper turns red instantly."
Diagnosis: Hydrolysis & Acidification. Severity: High. Mechanism: Moisture has entered the bottle. The R-Br is hydrolyzing to form alcohol (R-OH) and Hydrogen Bromide (HBr). HBr is a gas that fumes in moist air. Critical Warning: HBr is autocatalytic. It protonates the alcohol byproduct or the alkyl bromide itself, accelerating decomposition. Action: STOP. Do not use directly in acid-sensitive reactions (e.g., Grignard formation, enolate alkylation). You must neutralize and dry the reagent immediately.
Q3: "I stored my tertiary bromide (e.g., t-Butyl bromide) on the shelf, and it exploded/popped the cap."
Diagnosis: Uncontrolled
Module 2: The Degradation Matrix (Mechanisms)
To prevent degradation, we must understand the enemy. Degradation follows two distinct pathways: Photolytic Cleavage and Hydrolytic Substitution .
Visualizing the Pathways
The following diagram illustrates how environmental triggers (Light, Water) lead to the specific symptoms you observe.
Figure 1: Dual degradation pathways of alkyl bromides. Note that HBr formation creates a feedback loop, accelerating further decomposition.
The Structural Factor ( vs )
Your storage strategy must adapt to the substrate structure:
-
Primary Bromides (
): Stable to . Main risk is Light (Radical) and (if nucleophiles are present). -
Tertiary Bromides (
): Highly unstable. Even trace moisture triggers ionization. HBr is generated rapidly. Requires Cold + Desiccant.
Module 3: Stabilization Protocols (Prevention)
A "Self-Validating" system means the storage method itself indicates its health.
The "Gold Standard" Storage Setup
-
Vessel: Amber glass bottle (blocks UV <400nm).
-
Headspace: Argon or Nitrogen backfill (removes
and moisture). -
Seal: Parafilm over the cap (secondary moisture barrier).
-
Temperature:
(Refrigerated). Note: Some alkyl bromides freeze; ensure they are liquid before use to avoid concentration gradients.
Chemical Stabilizers
Adding a stabilizer acts as a chemical "fuse"—it sacrifices itself to protect the reagent.
| Stabilizer | Mechanism of Action | Target Impurity | Best For... |
| Silver Wool/Wire | Reacts with free halogens to form insoluble AgBr. | Long-term storage of small quantities.[1] Visual indicator: Silver turns black when exhausted. | |
| Amylene (2-Methyl-2-butene) | Scavenges acid (HBr) and radicals via addition. | HBr, | General purpose liquid stabilizer (creates volatile byproducts). |
| Propylene Oxide | Epoxide ring opens to neutralize HBr (forms bromohydrin). | HBr (Acid) | Large bulk storage (drums/liters). Prevents autocatalytic acidity. |
| Basic Alumina | Adsorbs HBr and peroxides. | HBr, Peroxides | Not for storage. Use as a filtration step immediately before reaction. |
Module 4: Emergency Rescue (Recovery Protocols)
If your reagent is degraded, do not discard it. Use this purification workflow.
Workflow A: The "Quick Clean" (For slightly yellow samples)
Use this if the reagent is slightly yellow but no precipitate is visible.
-
Prepare a column: Pack a short glass pipette or sintered funnel with Basic Alumina (activated).
-
Filtration: Pass the neat (undiluted) alkyl bromide through the alumina plug.
-
Result: The alumina traps the HBr and highly polar oxidation products. The filtrate should be clear and colorless.
-
Validation: Check pH of headspace. It should be neutral.
Workflow B: The "Deep Clean" (For brown/fuming samples)
Use this for heavily degraded samples.
-
Dissolution: Dissolve the alkyl bromide in an inert solvent (e.g., Hexanes or Ether).
-
Wash 1 (Reductive): Wash with 10% Sodium Thiosulfate (
) or Sodium Bisulfite ( ).-
Why? Reduces
(brown) back to bromide (colorless).
-
-
Wash 2 (Neutralization): Wash with Saturated Sodium Bicarbonate (
).-
Why? Neutralizes HBr. Caution: Vent frequently (
evolution).
-
-
Wash 3: Brine (Saturated NaCl) to remove water.
-
Dry: Dry organic layer over Magnesium Sulfate (
) or Calcium Chloride ( ). -
Concentrate/Distill: Remove solvent. If high purity is needed, distill the product under reduced pressure (vacuum) to avoid heat-induced degradation.
-
Pro-Tip: Add a few granules of Calcium Hydride (
) to the distillation pot to ensure absolute dryness during distillation.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Sigma-Aldrich (Merck). (n.d.). Product Specification: 3,3-Dimethylallyl bromide (Stabilized with Silver Wool).[1] Retrieved from
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific monographs on Alkyl Halides).
- Albemarle Corporation. (2000). Bromine and Brominated Intermediates: Storage and Handling Technical Bulletin. (Industry standard guidelines for bulk bromide handling).
Sources
Validation & Comparative
Technical Deep Dive: Enantiomeric Resolution of (-)-1,2-Dibromobutane via 1H NMR
Executive Summary
Audience: Drug Discovery Chemists, QC Analysts, and Spectroscopists.
This guide provides a rigorous analysis of the 1H NMR spectrum of (-)-1,2-dibromobutane , a chiral alkyl halide often used as a synthone in asymmetric synthesis. A critical challenge in analyzing this molecule is distinguishing between intrinsic diastereotopicity (which splits signals even in achiral environments) and enantiomeric impurities .
We compare the baseline structural analysis (Standard 1D NMR) against advanced Chiral Solvating Agent (CSA) protocols to determine enantiomeric excess (ee). While standard NMR confirms regiochemistry, it is blind to chirality. This guide details the transition to Cyclodextrin-modified NMR and Lanthanide Shift Reagents , comparing their resolution power and operational viability.
Structural Foundation & Baseline Analysis (CDCl3)[1]
Before attempting chiral resolution, one must master the complex baseline spectrum. The molecule possesses a single chiral center at C2 , which induces magnetic non-equivalence in adjacent protons.
The "Impurity" Trap: Diastereotopicity
A common error in analyzing (-)-1,2-dibromobutane is misinterpreting the complex multiplets at C1 and C3 as impurities. Because C2 is a stereocenter, the protons on C1 (
Table 1: Baseline Chemical Shift Assignment (400 MHz, CDCl3)[1]
| Position | Protons | Type | Shift ( | Multiplicity | Coupling ( | Structural Note |
| C2 | 1H | Methine | 4.15 - 4.25 | Multiplet (dddd) | Chiral Center . Deshielded by Br. | |
| C1 | 2H | Methylene | 3.55 - 3.90 | AB part of ABX | Diastereotopic . Appears as two distinct complex sets. | |
| C3 | 2H | Methylene | 1.80 - 2.20 | Complex Multiplet | - | Diastereotopic . High order coupling with C2 and C4. |
| C4 | 3H | Methyl | 1.05 - 1.10 | Triplet (t) | Coupled to C3. Best handle for integration. |
Analyst Note: The C1 protons often appear as a "doublet of doublets of doublets" or a distorted quartet. Do not attempt to "shim out" this splitting; it is structural.
Comparative Methodology: Enantiomeric Resolution
To verify the product is the pure (-) enantiomer and not the racemate, standard NMR is insufficient. We compare three analytical workflows.
Method A: Standard 1H NMR (Achiral Solvent)[1]
-
Mechanism: Measurement of Larmor frequencies in an isotropic environment.
-
Outcome: (-)-Enantiomer and (+)-Enantiomer have identical spectra.
-
Verdict: Fail for enantiomeric purity. Excellent for chemical purity.
Method B: Chiral Solvating Agents (CSA) - -Cyclodextrin[1][2]
-
Mechanism: Formation of transient host-guest inclusion complexes. The hydrophobic butyl chain inserts into the cyclodextrin cavity. The chiral cavity creates a distinct magnetic environment for the (-) and (+) forms.
-
Outcome: Splitting of the C4-Methyl triplet into two distinct triplets (one for each enantiomer).
-
Pros: Non-destructive, uses D2O/MeOD mixtures, no paramagnetic broadening.
-
Cons: Requires solubility optimization.
Method C: Lanthanide Shift Reagents (LSR) - Eu(hfc)3[1]
-
Mechanism: Lewis acid-base coordination.[1] The Europium atom binds to the Bromine (weakly) or associated dipoles.
-
Outcome: Large chemical shift dispersion (
) via pseudocontact shifts. -
Pros: High resolution if binding occurs.
-
Cons: High Risk. Alkyl halides are poor ligands for Eu(III). Binding is often too weak to induce significant separation without high reagent loading, which causes line broadening.
Table 2: Performance Comparison of Analytical Methods
| Feature | Standard NMR (CDCl3) | CSA-NMR ( | LSR-NMR (Eu(hfc)3) | Chiral GC (Alternative) |
| Enantiomeric Discrimination | None | Moderate ( | Variable (Substrate dependent) | High (Baseline separation) |
| Sample Recovery | 100% (Evaporation) | Difficult (Extraction req.) | Difficult (Contamination) | N/A (Destructive) |
| Cost per Run | Low (Solvent only) | Moderate (Reagent cost) | High (Expensive Eu reagent) | Low (after column purchase) |
| Operational Time | 10 mins | 30 mins (Titration) | 45 mins (Titration) | 20-40 mins |
| Recommendation | Structural QC | Primary Chiral Screen | Not Recommended (Weak binding) | Gold Standard |
Experimental Protocol: CSA-NMR Titration
Since alkyl halides bind poorly to Lanthanide shift reagents, the Cyclodextrin Inclusion Method is the preferred NMR route for 1,2-dibromobutane.
Materials
-
Analyte: 10 mg (-)-1,2-dibromobutane.
-
Host:
-Cyclodextrin ( -CD). -
Solvent:
and (Methanol-d4) in a 1:1 ratio (to solubilize both the halide and the CD).
Step-by-Step Workflow
-
Baseline Scan: Dissolve 10 mg analyte in 0.6 mL solvent mix. Acquire 1H NMR (16 scans). Focus on the C4 Methyl triplet at ~1.1 ppm.
-
Titration Step 1: Add 0.5 equivalents of
-CD directly to the tube. Shake/Sonicate until clear. -
Acquisition: Acquire spectrum. Look for broadening or splitting of the methyl triplet.
-
Titration Step 2: Add another 0.5 eq (Total 1.0 eq). Acquire spectrum.
-
Analysis:
-
If the sample is racemic, the methyl triplet will split into two distinct triplets (or show shoulder peaks).
-
If the sample is pure (-), the triplet will shift slightly but remain a single triplet.
-
Calculate Enantiomeric Excess (ee) :
.
-
Visualizing the Analytical Logic
The following diagram outlines the decision pathway for validating the identity and purity of (-)-1,2-dibromobutane.
Caption: Workflow for structural and enantiomeric verification of 1,2-dibromobutane, highlighting the critical check for diastereotopic protons prior to chiral analysis.
References
-
AIST Spectral Database for Organic Compounds (SDBS). 1H NMR Spectrum of 1,2-Dibromobutane (SDBS No. 1284). National Institute of Advanced Industrial Science and Technology. [Link]
-
Wenzel, T. J. (2007). Discrimination of Enantiomers by NMR Spectroscopy.[2][3][4][5][6] Wiley-VCH. (Authoritative text on Chiral Solvating Agents and Lanthanide Shift Reagents). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for ABX splitting patterns and diastereotopicity). [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Distinguishing (2S)-1,2-dibromobutane from meso-2,3-dibromobutane
In the realm of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Even subtle differences in atomic connectivity can lead to vastly different chemical and biological properties. This guide provides an in-depth technical comparison of two constitutional isomers, (2S)-1,2-dibromobutane and meso-2,3-dibromobutane, focusing on the analytical techniques that enable their unambiguous differentiation. As constitutional isomers, these compounds share the same molecular formula (C₄H₈Br₂) but differ in the arrangement of their bromine atoms. This fundamental structural variance provides the basis for their distinct spectroscopic and chromatographic behaviors.
The Challenge: Differentiating Constitutional Isomers
(2S)-1,2-dibromobutane is a chiral molecule with bromine atoms on adjacent carbons at the beginning of the butane chain. In contrast, meso-2,3-dibromobutane is an achiral diastereomer with bromine atoms on the central carbons, possessing an internal plane of symmetry. This guide will explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC) can be leveraged to distinguish these two compounds with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers due to its sensitivity to the local electronic environment of each nucleus. The differing connectivity of (2S)-1,2-dibromobutane and meso-2,3-dibromobutane results in unique sets of signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectra for these two molecules are markedly different in terms of chemical shifts, splitting patterns (multiplicity), and integration.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| (2S)-1,2-dibromobutane | H-1 (CH ₂Br) | ~3.6 - 3.8 | Doublet of doublets (dd) | 2H |
| H-2 (CH Br) | ~4.1 - 4.3 | Multiplet (m) | 1H | |
| H-3 (CH ₂) | ~1.9 - 2.1 | Multiplet (m) | 2H | |
| H-4 (CH ₃) | ~1.0 - 1.2 | Triplet (t) | 3H | |
| meso-2,3-dibromobutane | H-2 & H-3 (CH Br) | ~4.2 - 4.4 | Quartet (q) | 2H |
| H-1 & H-4 (CH ₃) | ~1.7 - 1.9 | Doublet (d) | 6H |
Causality Behind the Differences: The asymmetry of (2S)-1,2-dibromobutane leads to four distinct proton environments. The protons on C-1 are diastereotopic and will exhibit complex splitting. In contrast, the symmetry of meso-2,3-dibromobutane results in only two unique proton signals. The two methine protons (H-2 and H-3) are equivalent, as are the six methyl protons (H-1 and H-4). This symmetry simplifies the spectrum significantly.
Predicted ¹³C NMR Spectral Data
The difference in carbon environments is also clearly reflected in the ¹³C NMR spectra.
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| (2S)-1,2-dibromobutane | C-1 (CH₂Br) | ~35 - 40 |
| C-2 (CHBr) | ~50 - 55 | |
| C-3 (CH₂) | ~25 - 30 | |
| C-4 (CH₃) | ~10 - 15 | |
| meso-2,3-dibromobutane | C-2 & C-3 (CHBr) | ~55 - 60 |
| C-1 & C-4 (CH₃) | ~20 - 25 |
Causality Behind the Differences: (2S)-1,2-dibromobutane will show four distinct carbon signals corresponding to its four unique carbon atoms. Conversely, due to the plane of symmetry in meso-2,3-dibromobutane, the two methine carbons are equivalent, and the two methyl carbons are equivalent, resulting in only two signals in the ¹³C NMR spectrum. This stark difference in the number of signals provides a definitive method for distinguishing the two isomers.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dibromobutane sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field will need to be "locked" onto the deuterium signal of the solvent and then "shimmed" to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Caption: Workflow for ¹H NMR Analysis.
Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints
Mass spectrometry differentiates constitutional isomers by analyzing their distinct fragmentation patterns upon ionization. While both (2S)-1,2-dibromobutane and meso-2,3-dibromobutane have the same molecular weight, the way they break apart will be different due to their unique bond connectivities.
Predicted Fragmentation Patterns
| Compound | Key Fragmentation Pathways | Predicted m/z of Key Fragments |
| (2S)-1,2-dibromobutane | Loss of Br• | 135/137 |
| Loss of CH₂Br• | 121/123 | |
| Loss of C₂H₅• | 187/189/191 (less likely) | |
| meso-2,3-dibromobutane | Loss of Br• | 135/137 |
| Cleavage between C2-C3 | 107/109 ([CH₃CHBr]⁺) |
Causality Behind the Differences: The most significant difference is expected from the cleavage of the carbon-carbon backbone. For (2S)-1,2-dibromobutane, the loss of a terminal CH₂Br radical is a likely fragmentation pathway. For meso-2,3-dibromobutane, the symmetrical structure favors cleavage between the two central, brominated carbons, leading to a characteristic fragment. The presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M and M+2 isotope patterns for any bromine-containing fragments.[1][2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection and Spectrum Generation: The detector records the abundance of each fragment, generating a mass spectrum.
Caption: Workflow for EI-MS Analysis.
Infrared (IR) Spectroscopy: Probing Vibrational Differences
Infrared spectroscopy can distinguish between constitutional isomers by detecting differences in their vibrational modes. While many of the fundamental absorptions (C-H and C-Br stretches) will be in similar regions, the overall pattern of absorptions, particularly in the "fingerprint region" (below 1500 cm⁻¹), will be unique for each isomer.[3][4]
Expected IR Spectral Features
| Compound | Expected Key Absorptions (cm⁻¹) |
| (2S)-1,2-dibromobutane | C-H stretch: ~2850-3000 |
| C-Br stretch: ~500-650 | |
| Unique fingerprint region | |
| meso-2,3-dibromobutane | C-H stretch: ~2850-3000 |
| C-Br stretch: ~500-650 | |
| Simpler, more defined fingerprint region due to symmetry |
Causality Behind the Differences: The higher symmetry of meso-2,3-dibromobutane may lead to fewer and/or sharper absorption bands in the fingerprint region compared to the more complex and asymmetric (2S)-1,2-dibromobutane. These subtle differences in the fingerprint region serve as a unique molecular signature for each isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FT-IR Analysis.
Gas Chromatography (GC): Separation Based on Physical Properties
Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. As constitutional isomers, (2S)-1,2-dibromobutane and meso-2,3-dibromobutane have different physical properties, such as boiling points and polarities, which allows for their separation by GC.
Expected GC Elution Behavior
Due to differences in their molecular shape and dipole moment, it is expected that the two isomers will have different retention times on a standard non-polar or moderately polar GC column. The more compact and symmetrical structure of meso-2,3-dibromobutane may lead to a slightly lower boiling point and potentially a shorter retention time compared to the more elongated (2S)-1,2-dibromobutane on a non-polar column.
Experimental Protocol: Gas Chromatography
-
Sample Preparation: Prepare a dilute solution of the sample mixture in a volatile solvent (e.g., hexane or dichloromethane).
-
Instrument Setup:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector: Set to a temperature sufficient to vaporize the samples (e.g., 250 °C).
-
Oven: Use a temperature program, for example, starting at 50 °C and ramping up to 200 °C at 10 °C/min.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and relative peak areas of the separated components.
Caption: Workflow for GC Analysis.
Conclusion
The differentiation of (2S)-1,2-dibromobutane and meso-2,3-dibromobutane is a clear demonstration of the power of modern analytical techniques in structural elucidation. While both compounds share the same molecular formula, their distinct connectivities give rise to unique spectroscopic and chromatographic signatures.
-
NMR spectroscopy provides the most definitive evidence, with the number of signals in both ¹H and ¹³C NMR spectra directly reflecting the molecular symmetry of each isomer.
-
Mass spectrometry offers complementary information through the analysis of characteristic fragmentation patterns that arise from the different bond arrangements.
-
Infrared spectroscopy , particularly the fingerprint region, serves as a unique molecular identifier for each compound.
-
Gas chromatography effectively separates the two isomers based on their differing physical properties, allowing for their individual analysis and quantification.
By employing a combination of these techniques, researchers, scientists, and drug development professionals can confidently distinguish between these and other constitutional isomers, ensuring the structural integrity of their compounds and the reliability of their scientific findings.
References
-
PubChem. 1,2-Dibromobutane. National Center for Biotechnology Information. [Link]
-
PubChem. meso-2,3-Dibromobutane. National Center for Biotechnology Information. [Link]
-
NIST. Butane, 1,2-dibromo-. NIST Chemistry WebBook. [Link]
-
NIST. Butane, 2,3-dibromo-. NIST Chemistry WebBook. [Link]
-
Scribd. EXPERIMENT 4: NMR Analysis of A Constitutional Isomer. [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
-
Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
Chemguide. the fingerprint region - infra-red spectra. [Link]
-
WikiEducator. Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). [Link]
-
Persee. Gas Chromatography Explained: How It Separates Different Compounds. [Link]
-
PubMed. Chromatographic peak deconvolution of constitutional isomers by multiple-reaction-monitoring mass spectrometry. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
YouTube. Alkyl Halides exp 19 and 20 and Gas Chromatography. [Link]
-
Chem Help ASAP. mass spectrum & fragmentation of 1-bromobutane. [Link]
-
Doc Brown's Chemistry. mass spectrum of 1-bromobutane. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1,2-dibromoethane. [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-bromobutane. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 2-bromobutane. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 2-bromobutane. [Link]
-
YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
-
NMRDB. Predict NMR spectra in seconds. [Link]
-
ChemAxon. NMR Predictor - Documentation. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
-
Shimadzu. Liquid Samples. [Link]
-
Specac. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]
-
PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
- Google Patents.
Sources
- 1. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. wikieducator.org [wikieducator.org]
Optical Rotation Calculation for (S)-1,2-Dibromobutane Purity
The following guide details the determination of enantiomeric purity for (S)-1,2-dibromobutane, contrasting the traditional optical rotation method with modern chromatographic standards.
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals
Executive Summary: The Purity Paradox
(S)-1,2-dibromobutane (CAS: 130232-90-5) is a critical chiral building block, often used in the synthesis of bioactive heterocycles. While Optical Rotation (polarimetry) provides a rapid, non-destructive "quick check" of bulk chirality, it is insufficient for high-precision pharmaceutical release testing due to its susceptibility to the Horeau effect (non-linear relationship between rotation and purity) and solvent dependencies.
The Industry Consensus: Use Optical Rotation for in-process monitoring; use Chiral Gas Chromatography (GC) for final Certificate of Analysis (CoA) validation.
Method A: Optical Rotation (Polarimetry)
The Principle
Optical rotation measures the collective interaction of chiral molecules with plane-polarized light.[1] For a pure liquid like 1,2-dibromobutane, this can be measured "neat" (without solvent) or in solution.
The Protocol (Self-Validating)
Prerequisites:
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Temperature: Strictly controlled at 20°C or 25°C (Temperature coefficient is high for haloalkanes).
-
Reference Standard: A Certificate of Analysis (CoA) value for the specific lot or a primary literature value (typically
to depending on solvent/neat, verify against specific vendor CoA).
Step-by-Step Workflow:
-
Preparation:
-
Neat Method: Fill a 1.0 dm (100 mm) polarimeter tube directly with (S)-1,2-dibromobutane. Ensure no bubbles.
-
Solution Method: Dissolve accurately weighed sample in CHCl₃ or EtOH to a concentration of
g/100 mL.
-
-
Measurement:
-
Zero the instrument with the blank (air for neat, solvent for solution).
-
Measure observed rotation (
).[2]
-
-
Calculation: Use Biot’s Law to determine Specific Rotation
.
- : Observed rotation (degrees).[2]
- : Path length (decimeters, usually 1.0 dm).
-
: Concentration.[2][3][4][5]
-
For Neat liquid:
. -
For Solution :
in g/mL (e.g., 0.01 g/mL for a 1% solution).
-
Calculating Optical Purity (OP)
Optical Purity is often assumed to be equivalent to Enantiomeric Excess (ee), though this is only true in ideal, non-aggregating systems.
Critical Limitation: If your sample contains highly rotating chiral impurities (e.g., unreacted chiral precursors), the OP value will be skewed, giving a false pass/fail result.
Method B: Chiral Gas Chromatography (The Gold Standard)
Why GC over HPLC?
1,2-dibromobutane is a volatile liquid (bp 59-60°C at 20 mmHg) with no strong UV chromophore.
-
HPLC: Requires Refractive Index (RI) detection (low sensitivity) or derivatization.
-
GC: Ideal for volatile haloalkanes. Flame Ionization Detection (FID) is universal and highly sensitive.
The Protocol
Column Selection: Cyclodextrin-based stationary phases (e.g., CP-Chirasil-DEX CB or Rt-
Experimental Conditions:
-
Injector: Split mode (ratio 50:1) to prevent column overload.
-
Carrier Gas: Helium or Hydrogen (constant flow, ~1.5 mL/min).
-
Oven Program: Isothermal at low temp (e.g., 60°C) or slow ramp to maximize resolution (
). -
Detector: FID at 250°C.
Calculating Enantiomeric Excess (ee)
Direct integration of peak areas avoids the ambiguity of optical rotation.
Comparative Analysis
| Feature | Optical Rotation (Polarimetry) | Chiral GC (Chromatography) |
| Primary Output | Average bulk chirality | Individual enantiomer quantification |
| Precision | Low ( | High (< 0.1% error) |
| Sample Req. | High (grams for neat, mg for soln) | Low (microliters) |
| Interference | High (chemical impurities affect | Low (impurities separated by time) |
| Cost/Run | Low | Medium (column cost) |
| Suitability | Rough Check / In-Process | Final Release / QA |
Decision Workflow Diagram
Caption: Logical workflow for validating enantiomeric purity, prioritizing Chiral GC for final confirmation.
References
-
ChemicalBook. (2025).[6] 1,2-Dibromobutane Properties and Density Data. Retrieved from
-
PubChem. (2025). (-)-1,2-Dibromobutane Compound Summary (CAS 130232-90-5). National Library of Medicine. Retrieved from
-
Agilent Technologies. (2011). Enantiomer separation of racemic alkyl bromides using CP-Chirasil-DEX CB. Application Note. Retrieved from
- Horeau, A. (1969). The Horeau Effect: Non-linearity of Optical Purity vs Enantiomeric Excess. Tetrahedron Letters. (Foundational concept referenced for OP vs ee distinction).
-
Sigma-Aldrich. (2025). Product Specification: 1,2-Dibromobutane. Retrieved from
Sources
Chiral Gas Chromatography Separation of Dibromobutane Isomers: A Technical Comparison Guide
Stereochemical Context & The Analytical Challenge
The separation of dibromobutane isomers is a classic analytical challenge in asymmetric synthesis, drug development, and halogenation mechanistic studies. The complexity arises from the specific stereocenters involved:
-
2,3-Dibromobutane: Possesses two chiral centers with identical substituents, resulting in three distinct stereoisomers. These include an achiral meso compound ((2R,3S)-2,3-dibromobutane) with an internal plane of symmetry, and a pair of optically active enantiomers ((2R,3R) and (2S,3S))[1]. While the meso form can be separated from the racemate via conventional fractional distillation or achiral GC due to differing physical properties (a diastereomeric relationship), resolving the (2R,3R) and (2S,3S) enantiomers requires a chiral environment[1].
-
1,3-Dibromobutane: Contains a single stereocenter at the C3 position, existing strictly as a pair of (R) and (S) enantiomers.
Because these low-molecular-weight alkyl halides are highly volatile and lack strong UV chromophores, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the gold standard for their enantiomeric resolution, far outperforming High-Performance Liquid Chromatography (HPLC).
Mechanistic Causality: The Role of Cyclodextrin Stationary Phases
Standard polysiloxane GC columns cannot separate enantiomers because the physical interactions (boiling point, polarity) of the (R,R) and (S,S) isomers with an achiral phase are identical. Enantioseparation requires a Chiral Stationary Phase (CSP), most commonly derivatized
Causality of Separation: The enantioselective mechanism is driven by the formation of transient, non-covalent inclusion complexes between the dibromobutane enantiomers (guests) and the cyclodextrin cavity (host)[2]. The bromine atoms engage in dipole-dipole interactions and van der Waals forces with the functionalized rim of the cyclodextrin. Because chiral recognition is an enthalpically driven process (
Column Performance Comparison
Selecting the correct derivatized cyclodextrin phase is critical for baseline resolution. Below is an objective comparison of three commercially available CSPs proven to resolve dibromobutane isomers.
-
Agilent CP-Chirasil-DEX CB: Features
-cyclodextrin directly bonded to a polysiloxane backbone. This covalent bonding provides exceptional thermal stability and allows for temperature programming without column bleed. It is highly effective for separating both (±)-2,3-dibromobutane and (±)-1,3-dibromobutane enantiomers[4]. -
Astec CHIRALDEX B-TA: Utilizes trifluoroacetylated
-cyclodextrin. The strong electron-withdrawing trifluoroacetyl groups create intense dipole-dipole interactions, making it exceptionally selective for halogenated alkanes like 1,3-dibromobutane[2]. -
Macherey-Nagel Hydrodex
-TBDAc: Employs a specialized tert-butyldimethylsilyl (TBDMS) derivatized -cyclodextrin. It has been successfully utilized in biocatalytic studies for the regio- and enantioselective monitoring of rac-1,3-dibromobutane degradation[5].
Quantitative Data Comparison Table
| Column Phase | Target Isomer | Recommended Temp Program | Carrier Gas | Selectivity ( | Reference |
| CP-Chirasil-DEX CB (Bonded | (±)-2,3- & (±)-1,3-Dibromobutane | 33 °C | Baseline ( | Agilent[4] | |
| CHIRALDEX B-TA (Trifluoroacetyl | (±)-1,3-Dibromobutane | Isothermal 70 °C | He | Sigma-Aldrich[2] | |
| Hydrodex | (±)-1,3-Dibromobutane | Optimized Isothermal | He | Baseline ( | Gross et al.[5] |
Experimental Protocol: Self-Validating GC-FID Workflow
To ensure reproducible and trustworthy enantiomeric excess (ee) calculations, follow this step-by-step methodology.
Step 1: Sample Preparation
-
Dilute the dibromobutane sample in a highly volatile, low-polarity solvent (e.g., GC-grade hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Causality: Alkyl halides are easily overloaded on chiral columns. Overloading saturates the limited number of chiral inclusion sites, forcing the excess analyte to partition into the achiral polysiloxane backbone, which destroys resolution and causes severe peak tailing.
Step 2: Instrument Configuration (GC-FID)
-
Install the chosen chiral capillary column (e.g., 25 m
0.25 mm ID 0.25 µm film thickness)[4]. -
Set the FID detector to 250 °C to prevent condensation of the analyte or column bleed.
-
Set the injection port to 200 °C. Use a split injection mode with a high split ratio (e.g., 50:1 to 100:1) to ensure a narrow sample band enters the column, maximizing theoretical plates.
Step 3: Thermodynamic Optimization (Temperature Program)
-
For CP-Chirasil-DEX CB, initiate the oven at a sub-ambient or low temperature (33 °C)[4].
-
Ramp the temperature slowly at 2.5 °C/min up to 85 °C[4].
-
Causality: A slow temperature ramp ensures that the analytes spend sufficient time in the stationary phase at lower temperatures, where the enthalpic chiral recognition forces are strongest, before eluting.
Step 4: System Suitability & Validation
-
Racemate Injection: Always inject a known racemic standard of the dibromobutane isomer first. Verify that two distinct peaks of equal area (1:1 ratio) are observed. This self-validating step proves the column's resolving power and establishes the exact retention times for the (R,R)/(S,S) or (R)/(S) pairs.
-
Sample Injection: Inject the enantioenriched sample. Calculate the ee using the integrated peak areas:
Workflow Visualization
Figure 1: Decision tree and workflow for the chiral GC separation of dibromobutane isomers.
Alternative Technologies Comparison
While Chiral GC is the optimal choice, it is important to understand how it compares to alternative analytical methods:
-
Chiral HPLC: Liquid chromatography is generally poorly suited for dibromobutanes. These molecules lack aromatic rings or conjugated systems, making them virtually invisible to standard UV-Vis detectors. While Refractive Index (RI) or Charged Aerosol Detectors (CAD) can be used, HPLC lacks the high theoretical plate count of capillary GC, often resulting in co-elution of these small, structurally similar isomers.
-
NMR with Chiral Solvating Agents (CSAs): Proton NMR utilizing chiral shift reagents (e.g., europium-based complexes) can distinguish enantiomers by creating diastereomeric complexes in solution, which shifts the chemical resonances of the protons. While useful for determining ee without a chromatographic column, it requires highly pure samples, larger analyte quantities (milligrams), and is highly susceptible to interference from residual solvents or impurities.
References
1.[2] Sigma-Aldrich. Astec CHIRALDEX Handbook. Retrieved from: 2.[1] BenchChem. (2025). 2,3-Dibromobutane (C4H8Br2) | High-Purity Reagent. Retrieved from: 3.[4] Agilent Technologies, Inc. (2011). Enantiomer separation of racemic alkyl bromides. Retrieved from: 4.[5] Gross, J., et al. Regio- and Enantioselective Sequential Dehalogenation of rac-1,3-Dibromobutane by Haloalkane Dehalogenase LinB. Masaryk University. Retrieved from: 5.[3] Missouri University of Science and Technology. (2023). Multiple Enantioselective Retention Mechanisms On Derivatized Cyclodextrin Gas Chromatographic Chiral Stationary Phases. Retrieved from:
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
